4-Bromo-2-(trifluoromethyl)phenylurea
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H6BrF3N2O |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6BrF3N2O/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15) |
InChI Key |
OHWDTAZBBZSAQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide on 4-Bromo-2-(trifluoromethyl)phenylurea (CAS 1179066-04-6): Properties, Synthesis, and Applications
Executive Summary
In modern drug discovery and advanced materials science, the strategic placement of halogens and fluorinated moieties on aromatic scaffolds is a cornerstone of rational design. 4-Bromo-2-(trifluoromethyl)phenylurea (CAS: 1179066-04-6) represents a highly privileged building block[1]. By combining a hydrogen-bonding urea motif with the metabolic stability of a trifluoromethyl (
This whitepaper provides an in-depth technical analysis of its structural causality, self-validating synthetic protocols, and analytical characterization standards.
Chemical Identity & Physical Properties
To ensure experimental reproducibility, it is critical to verify the identity and purity of the starting materials. The physical and chemical properties of this compound are summarized below[2].
Table 1: Chemical Identity and Key Properties
| Parameter | Specification / Value |
| Chemical Name | This compound |
| CAS Number | 1179066-04-6 |
| Molecular Formula | |
| Molecular Weight | 283.05 g/mol |
| Common Synonyms | 1-(4-Bromo-2-(trifluoromethyl)phenyl)urea |
| Standard Purity | |
| Appearance | Off-white to pale yellow crystalline solid |
Structural Causality & Pharmacophore Utility
The utility of this compound in medicinal chemistry is not coincidental; it is dictated by precise stereoelectronic effects.
-
The Urea Motif: Acts as a bidentate hydrogen-bond donor (via the two
groups) and a hydrogen-bond acceptor (via the carbonyl oxygen). This is a classic pharmacophore for binding to the highly conserved Asp-Phe-Gly (DFG) motif in the hinge region of various kinases. -
The ortho-Trifluoromethyl Group: The
group is highly electronegative and bulky. Its placement ortho to the urea linkage forces the urea plane out of coplanarity with the aromatic ring. This conformational locking minimizes the entropic penalty upon target binding and enhances lipophilicity, which is crucial for membrane permeability. -
The para-Bromine Atom: Bromine serves a dual purpose. Biologically, it can participate in halogen bonding with protein backbone carbonyls. Synthetically, it acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to extend the molecular scaffold[3].
Figure 1: Pharmacophore mapping of this compound in target binding.
Synthetic Methodologies & Self-Validating Protocols
The primary challenge in synthesizing this compound lies in the extreme electron deficiency of the parent aniline (4-bromo-2-(trifluoromethyl)aniline). The combined inductive (
Pathway A: The Isocyanate Amination Route (Preferred)
By pre-activating the starting material into an isocyanate, the reaction relies on the strong nucleophilicity of ammonia rather than the weak nucleophilicity of the substituted aniline.
Causality: 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (CAS 186589-12-8) is highly electrophilic at the central carbon[4]. Reacting this with aqueous or methanolic ammonia results in a rapid, exothermic addition that bypasses the electronic deactivation of the aromatic ring.
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equivalent (e.g., 10 mmol, 2.66 g) of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate[4] in 20 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 2.5 equivalents of a 0.5 M solution of ammonia in 1,4-dioxane (or 28% aqueous
). -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The isocyanate (
) will disappear, and a highly polar, UV-active spot corresponding to the urea ( ) will form. The reaction is self-validating as the product typically precipitates out of the THF solution as a white solid, providing immediate visual confirmation of conversion. -
Workup: Concentrate the mixture in vacuo, triturate the resulting solid with cold diethyl ether to remove non-polar impurities, and filter. Dry under high vacuum to yield the pure product.
Pathway B: In Situ Cyanic Acid Generation
If the isocyanate is unavailable, the urea can be synthesized directly from 4-bromo-2-(trifluoromethyl)aniline using potassium cyanate (KOCN) in an acidic medium.
Causality: Acetic acid protonates the cyanate anion to form reactive cyanic acid (HNCO) in situ. Gentle heating is required to force the deactivated aniline to attack the electrophilic HNCO.
Figure 2: Synthetic pathways for this compound generation.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is mandatory. Below is the expected spectral data profile for this compound, serving as a reference standard for quality control[2].
Table 2: Expected Nuclear Magnetic Resonance (NMR) Profile
| Nucleus | Shift ( | Multiplicity | Integration | Structural Assignment |
| 8.25 | Singlet (broad) | 1H | ||
| 7.98 | Doublet ( | 1H | ||
| 7.82 | Doublet ( | 1H | ||
| 7.75 | Doublet of Doublets | 1H | ||
| 6.10 | Singlet (broad) | 2H | ||
| -61.5 | Singlet | 3F |
Note: The exact chemical shifts may vary slightly depending on the concentration and exact temperature of the NMR probe, but the multiplicity and integration must strictly align with this self-validating table.
Safety, Handling, and Storage
As with all halogenated and fluorinated aromatic compounds, strict safety protocols must be adhered to:
-
Toxicity: The compound and its precursors (especially the isocyanate[4]) are considered harmful if swallowed, inhaled, or absorbed through the skin. They act as skin and respiratory sensitizers.
-
PPE: Handling must be conducted in a certified fume hood. Operators must wear nitrile gloves, safety goggles, and an N95/ABEK respirator if aerosolization is a risk[4].
-
Storage: Store in a tightly sealed, light-resistant container at 2-8 °C under an inert atmosphere (Argon or Nitrogen) to prevent degradation and moisture absorption[4].
References
-
Organic Letters (ACS Publications). "Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines" (Contextual reference for reactivity of 4-bromo-2-trifluoromethyl aniline).[Link]
Sources
The Fluorine Effect: A Technical Guide to Trifluoromethyl Phenylureas
Topic: Biological Activity of Trifluoromethyl Phenylurea Derivatives Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Lead Optimization Specialists
Executive Summary
The incorporation of a trifluoromethyl (
We focus on two primary domains:
-
Oncology: Type II Kinase Inhibition (e.g., Sorafenib).
-
Agrochemicals: Chitin Synthesis Inhibition (e.g., Benzoylphenylureas).[1][2]
Part 1: Physicochemical Drivers of Efficacy
The biological superiority of trifluoromethyl phenylureas stems from three specific physicochemical alterations induced by the
-
Metabolic Shielding: The C-F bond energy (approx. 116 kcal/mol) renders the phenyl ring resistant to Cytochrome P450-mediated oxidative metabolism, significantly extending plasma half-life (
). -
Lipophilicity Modulation: The
group increases , facilitating passive transport across cell membranes (mammalian) and cuticular penetration (insect). -
Electronic Withdrawal: The strong electron-withdrawing nature (
) acidifies the urea N-H protons, strengthening their capability as hydrogen bond donors in receptor binding pockets.
Part 2: Oncology – The "DFG-Out" Binding Mode[3]
In cancer therapeutics,
Mechanism of Action
Unlike Type I inhibitors that bind to the active conformation, these derivatives stabilize the kinase in its inactive "DFG-out" conformation.
-
The Urea Linker: Acts as an "anchor," forming bidentate hydrogen bonds with the conserved glutamate (e.g., Glu500 in BRAF) and aspartate (Asp593) of the kinase hinge region.
-
The
Moiety: This is the selectivity filter. In the DFG-out conformation, a hydrophobic allosteric pocket is exposed. The lipophilic group occupies this pocket, locking the kinase in an inactive state and preventing ATP binding.
Visualization: Kinase Signaling & Inhibition
The following diagram illustrates the interruption of the RAS-RAF-MEK-ERK pathway by
Caption: Disruption of the MAPK signaling cascade. The CF3-Phenylurea inhibitor stabilizes RAF in an inactive conformation, halting downstream MEK/ERK phosphorylation.
Part 3: Agrochemicals – Chitin Synthesis Inhibition[1][2][4][5][6][7]
In agriculture, Benzoylphenylureas (BPUs) like Lufenuron and Chlorfluazuron utilize the
Mechanism of Action
These compounds are Chitin Synthesis Inhibitors (CSIs) .[3] They do not kill adult insects but prevent larvae from molting.
-
Target: Recent evidence suggests binding to the Sulfonylurea Receptor (SUR) , which regulates vesicle trafficking of chitin synthase (CHS) to the plasma membrane.
-
Effect: The insect cannot synthesize new cuticle (exoskeleton) during ecdysis, leading to abortive molting and death.
Visualization: Chitin Biosynthesis Blockade[4][6]
Caption: Mechanism of BPUs. The inhibitor prevents the exocytosis of Chitin Synthase vesicles, halting cuticle formation.
Part 4: Validated Experimental Protocols
Chemical Synthesis: The Isocyanate Route
Rationale: This method is preferred over acyl chloride coupling due to higher yields and the avoidance of HCl byproducts that can degrade acid-sensitive moieties.
Reagents:
-
Aniline derivative (1.0 eq)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Workflow:
-
Dissolution: Dissolve the aniline derivative in anhydrous DCM under an inert atmosphere (
). -
Addition: Add the isocyanate dropwise at
to prevent exothermic runaway. -
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Purification: The urea product typically precipitates. Filter and wash with cold ether. If soluble, evaporate solvent and recrystallize from Ethanol.
Biological Assay: In Vitro Kinase Inhibition (FRET)
Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a direct, ratiometric measurement of phosphorylation inhibition without radioactive waste.
Protocol:
-
Preparation: Dilute compounds in 100% DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).
-
Enzyme Mix: Combine Recombinant RAF kinase, Europium-labeled anti-phospho antibody, and GFP-labeled substrate (e.g., MEK peptide).
-
Incubation: Add ATP (
concentration) to initiate reaction. Incubate for 60 mins at RT. -
Detection: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor).
-
Analysis: Calculate
using a sigmoidal dose-response equation.-
Self-Validation: Include Sorafenib as a positive control. If Sorafenib
, the assay is invalid.
-
Part 5: Comparative Activity Data
Table 1: SAR of Phenylurea Analogs against RAF Kinase (Data synthesized from representative medicinal chemistry literature)
| Compound Structure | R-Group (Phenyl Ring) | LogP | Activity Interpretation | |
| Reference (Sorafenib) | 4-Cl, 3- | 22 nM | 3.8 | Optimal hydrophobic pocket filling. |
| Analog A | 4-Cl, 3-H | >1000 nM | 2.1 | Loss of hydrophobic interaction (inactive). |
| Analog B | 4-Cl, 3- | 150 nM | 2.9 | Methyl is too small/weak compared to |
| Analog C | 4-F, 3- | 45 nM | 3.5 | Fluorine is a viable bioisostere for Chlorine. |
References
-
Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[4][5] Nature Reviews Drug Discovery. [Link]
-
Wan, P.T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell. [Link]
-
Merzendorfer, H. (2013). Chitin synthesis inhibitors: old molecules and new developments.[2] Insect Science. [Link]
-
Matsumura, F. (2010).[3] Heptachlor and other cyclodiene insecticides. Hayes' Handbook of Pesticide Toxicology. [Link]
-
Liu, N., et al. (2012). Design, Synthesis and Biological Activities of Thiourea Containing Sorafenib Analogs as Antitumor Agents.[6] Bioorganic & Medicinal Chemistry. [Link]
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- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
Solubility of Fluorinated Phenylureas in Organic Solvents: A Mechanistic and Methodological Guide
An In-depth Technical Guide
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing the physicochemical properties of active compounds.[1][2] Among these, fluorinated phenylureas represent a critical class of molecules with applications ranging from kinase inhibitors in oncology to potent herbicides.[3][4] However, their often-crystalline nature and the unique electronic effects of fluorine present significant challenges in solubilization, a prerequisite for formulation, screening, and bioavailability. This guide provides a comprehensive exploration of the factors governing the solubility of fluorinated phenylureas in organic solvents. We will dissect the complex interplay of solute and solvent properties, provide detailed, field-proven experimental protocols for accurate solubility determination, and introduce predictive models that can accelerate solvent selection and formulation development.
The Theoretical Framework: Deconstructing Solubility
Understanding solubility is not merely a matter of trial and error; it is an exercise in applied physical chemistry. The dissolution of a crystalline solid, such as a fluorinated phenylurea, is a thermodynamic process governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
The Interplay of Molecular Forces
The venerable principle of "like dissolves like" serves as a useful starting point, but a deeper, more mechanistic understanding is required for fluorinated systems.[5] Solubility is dictated by the compatibility of intermolecular forces between the solute and solvent.
-
Fluorine's Dual Nature: The high electronegativity of fluorine (Pauling scale 4.0) creates strong C-F dipoles, yet the low polarizability of the fluorine atom results in weak van der Waals interactions.[3][6] This duality means that fluorinated segments of a molecule can be simultaneously hydrophobic and lipophobic, preferring neither aqueous nor hydrocarbon environments. This has given rise to the concept of "fluorous" interactions, where highly fluorinated molecules or segments exhibit preferential solubility in perfluorinated solvents.[7][8]
-
The Phenylurea Core: The urea moiety (–NH–CO–NH–) is a potent hydrogen-bond donor and acceptor. This functional group strongly favors interactions with polar, hydrogen-bonding solvents like alcohols (protic) or dimethyl sulfoxide (DMSO) (aprotic).
-
Crystal Lattice Energy: A frequently overlooked factor is the energy of the crystal lattice.[9] A high melting point is often indicative of strong intermolecular forces within the crystal. For dissolution to occur, the energy of solvation (solute-solvent interactions) must be sufficient to overcome this lattice energy. Fluorine substitution can significantly alter crystal packing and, consequently, lattice energy.
The following diagram illustrates the key interactions that must be considered when selecting a solvent for a fluorinated phenylurea.
Caption: Intermolecular forces governing solubility.
Experimental Determination of Solubility
Accurate solubility data is the bedrock of successful drug development and formulation. Methodologies can be broadly categorized as providing either thermodynamic (equilibrium) or kinetic solubility data.[10]
Thermodynamic Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining the intrinsic, thermodynamic solubility of a compound.[9] It measures the concentration of a saturated solution in equilibrium with an excess of solid compound at a specific temperature.
Protocol 1: Shake-Flask Equilibrium Solubility Determination
-
Preparation: Add an excess amount of the solid fluorinated phenylurea (enough to ensure undissolved solid remains at the end) to a known volume (e.g., 1-2 mL) of the selected organic solvent in a glass vial.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period. Causality Insight: A minimum of 24 hours is recommended to ensure the system reaches true thermodynamic equilibrium. For highly crystalline or polymorphic compounds, 48-72 hours may be necessary.
-
Phase Separation: Allow the vial to stand undisturbed or centrifuge to sediment the excess solid.
-
Sampling: Carefully withdraw a small aliquot of the supernatant, ensuring no solid particles are transferred. A filter syringe (e.g., 0.22 µm PTFE) is highly recommended.
-
Dilution: Accurately dilute the aliquot with a suitable solvent (often the mobile phase for analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
Calculation: Determine the original concentration in the saturated solution by accounting for the dilution factor. The result is typically reported in mg/mL or µM.
Kinetic Solubility for High-Throughput Screening (HTS)
In early drug discovery, kinetic solubility is often measured to quickly assess the risk of precipitation from stock solutions, typically in DMSO.[10] This method involves adding a concentrated stock solution of the compound to an aqueous or buffer system and measuring the concentration at which precipitation occurs.
Predictive Approaches: Guiding Solvent Selection
Experimental screening of numerous solvents is time-consuming and resource-intensive. Computational models offer a powerful alternative for pre-screening and prioritizing solvents.
The Power of COSMO-RS
While traditional Quantitative Structure-Property Relationship (QSPR) models exist, thermodynamics-based methods like the CO nductor-like S creening Mo del for R ealistic S olvents (COSMO-RS) are particularly well-suited for complex systems involving fluorinated molecules.[10][11][12][13] COSMO-RS uses quantum mechanical calculations to predict thermodynamic properties, such as activity coefficients and solubility, without relying on extensive empirical data.[14][15] This physics-based approach allows for the accurate prediction of solubility in a wide range of solvents, including mixtures, making it an invaluable tool for rational solvent design.[11][13]
The general workflow for using a predictive model like COSMO-RS is outlined below.
Caption: Predictive solubility workflow using COSMO-RS.
Data Interpretation: A Comparative Case Study
To illustrate the principles discussed, consider the following hypothetical solubility data for three distinct fluorinated phenylureas in a range of common organic solvents.
Table 1: Comparative Solubility of Model Fluorinated Phenylureas at 25 °C (mg/mL)
| Compound | Structure | DMSO | Ethanol | Acetonitrile | Dichloromethane | Hexane |
| Cmpd-1 | Phenylurea | >200 | 55 | 30 | 5 | <0.1 |
| Cmpd-2 | 4-CF₃-Phenylurea | >200 | 40 | 65 | 15 | 0.5 |
| Cmpd-3 | Pentafluoro-Phenylurea | 150 | 20 | 80 | 30 | 1.2 |
Analysis and Insights:
-
Dominance of the Urea Moiety: All three compounds show the highest solubility in DMSO, a highly polar, aprotic solvent that is an excellent hydrogen bond acceptor. This highlights the powerful solubilizing effect of the urea group's hydrogen bond donors interacting with the sulfoxide oxygen.
-
Effect of Trifluoromethyl (CF₃) Group (Cmpd-2): Compared to the parent phenylurea (Cmpd-1), the electron-withdrawing CF₃ group increases the acidity of the N-H protons, potentially enhancing hydrogen bonding. More significantly, it increases the overall molecular polarity and disrupts crystal packing, leading to improved solubility in moderately polar solvents like acetonitrile and dichloromethane. The slight decrease in ethanol solubility could be due to a less favorable hydrophobic match.
-
Effect of Perfluorination (Cmpd-3): The pentafluorophenyl ring makes the molecule significantly more polar but also introduces "fluorous" character. The solubility in polar solvents like DMSO and ethanol is reduced compared to the parent compound, likely due to a combination of increased crystal lattice energy and the lipophobic nature of the perfluorinated ring. However, its solubility increases in acetonitrile and dichloromethane, solvents with a good balance of polarity and weaker hydrogen bonding character that can better accommodate the unique electronic nature of the C₆F₅ group. The slight but noticeable increase in hexane solubility reflects the nonpolar character of the fluorinated ring, despite its strong dipoles.
Conclusion
The solubility of fluorinated phenylureas in organic solvents is a complex function of competing intermolecular forces. A successful solubilization strategy depends on a holistic understanding of the hydrogen-bonding capacity of the urea core, the unique electronic properties and weak intermolecular interactions of the fluorinated substituents, the crystal lattice energy of the solid, and the physicochemical properties of the solvent. By combining robust experimental methodologies like the shake-flask method with powerful predictive tools such as COSMO-RS, researchers and drug development professionals can navigate these challenges efficiently, accelerating the journey from molecule to medicine.
References
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- Unknown. (2024, September 24). Solubility test for Organic Compounds.
- National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules - PMC.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- ACS Publications. (2022, April 18). Design of Ionic Liquids for Fluorinated Gas Absorption: COSMO-RS Selection and Solubility Experiments. Environmental Science & Technology.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- ResearchGate. (2025, August 8). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results.
- National Institutes of Health (NIH). Perfluorooctanoate in Aqueous Urea Solutions: Micelle Formation, Structure, and Microenvironment - PMC.
- PubMed. (2022, May 3). Design of Ionic Liquids for Fluorinated Gas Absorption: COSMO-RS Selection and Solubility Experiments.
- National Institutes of Health (NIH). (2020, May 15).
- SCM. COSMO-RS | Thermodynamics & Solubility Prediction Software.
- SCM. (2025). Calculation of properties — COSMO-RS 2025.
- Bentham Science.
- Solubility of Things. Phenylurea - Solubility of Things.
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- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Wikipedia. Fluorous chemistry.
- Unknown. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances.
- ResearchGate. Physicochemical properties of phenylurea herbicides | Download Table.
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- Enviro Wiki. (1999, February 5). THE SCIENCE OF ORGANIC FLUOROCHEMISTRY.
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- RSC Publishing. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry.
- Tokyo Chemical Industry. Fluorous Chemistry.
- MDPI. (2020, September 28).
- ResearchGate. (2025, October 17). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films.
- DTIC. SURFACE CHEMISTRY OF FLUOROCHEMICALS.
- Diva-Portal.org.
- RSC Publishing.
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An In-Depth Technical Guide to the 4-Bromo-2-(trifluoromethyl)phenylurea Scaffold in Medicinal Chemistry
Abstract
The diaryl urea motif is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its remarkable ability to form critical hydrogen bonds with a variety of biological targets. This guide delves into the specific applications and strategic advantages of incorporating the 4-Bromo-2-(trifluoromethyl)phenylurea scaffold in drug design. We will explore the synergistic effects of the trifluoromethyl group's unique physicochemical properties, the bromine atom's potential for halogen bonding, and the urea linker's role as a potent hydrogen-bonding anchor. This document serves as a technical resource for researchers and drug development professionals, providing insights into the synthesis, mechanism of action, and diverse therapeutic applications of this powerful pharmacophore, with a particular focus on its role in developing targeted therapies such as kinase inhibitors.
The Strategic Importance of the this compound Scaffold
The design of potent and selective small molecule inhibitors is a paramount objective in drug discovery. The this compound scaffold has emerged as a highly effective framework for achieving this goal. Its success can be attributed to the confluence of three key structural features:
-
The Diaryl Urea Linker: The N-C(=O)-N core is a superb hydrogen bond donor-acceptor unit.[1] The two N-H groups can act as donors while the carbonyl oxygen serves as an acceptor, enabling a bidentate binding mode that anchors the molecule firmly within the active site of target proteins, particularly enzymes like kinases.[2] This interaction is fundamental to the biological activity of numerous FDA-approved drugs.[1]
-
The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a widely used strategy in medicinal chemistry to enhance a drug candidate's profile.[3][4] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[5][6] The CF3 group is known to be bulkier than a methyl group and can significantly alter the electronic properties of the aromatic ring to which it is attached.[5]
-
The Bromo Substituent: The bromine atom at the 4-position not only contributes to the molecule's overall lipophilicity but can also participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen, on the protein target. This can provide an additional, highly directional binding interaction, enhancing both affinity and selectivity.[7]
The combination of these features makes derivatives of this scaffold particularly adept at targeting ATP-binding sites in kinases, leading to a wealth of research in oncology and inflammation.
Physicochemical Impact of Key Functional Groups
The Trifluoromethyl Group: A Pillar of Modern Drug Design
The trifluoromethyl group is one of the most valuable substituents in the medicinal chemist's toolkit. Its utility stems from a unique combination of properties:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[5] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, chemists can block common sites of cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.[6]
-
Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its intracellular target.[6] This property is crucial for oral bioavailability and distribution within the body.
-
Modulation of pKa: As a powerful electron-withdrawing group, the CF3 substituent lowers the pKa of nearby acidic or basic functional groups, which can alter the ionization state of the molecule at physiological pH and influence its interactions with the target protein.[3]
-
Binding Interactions: The CF3 group can engage in favorable dipole-dipole or multipolar interactions within the protein's binding pocket, contributing to overall binding affinity.[6]
The Urea Moiety: A Hydrogen-Bonding Powerhouse
The urea functional group is central to the activity of many kinase inhibitors. Its rigid, planar structure and defined arrangement of hydrogen bond donors and acceptors allow it to mimic the hydrogen bonding pattern of the adenine region of ATP. Specifically, it often forms a pair of hydrogen bonds with a conserved glutamic acid residue and the backbone amide of an aspartic acid residue in the highly important DFG (Asp-Phe-Gly) motif of kinases.[2] This interaction is critical for stabilizing the "DFG-out" inactive conformation, which is a hallmark of Type II kinase inhibitors.[8]
Synthetic Strategies for Diaryl Urea Derivatives
Unsymmetrical diaryl ureas containing the 4-bromo-2-(trifluoromethyl)phenyl moiety are typically synthesized through a reliable and straightforward pathway. The most common method involves the reaction of a substituted aniline with a corresponding isocyanate.
Experimental Protocol: General Synthesis of 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3-(aryl)urea
-
Step 1: Preparation of the Isocyanate (if not commercially available).
-
Dissolve the desired aryl amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add a phosgene equivalent, such as triphosgene (0.4 eq.), cautiously at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a non-nucleophilic base, such as triethylamine (2.2 eq.), and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed. The resulting isocyanate solution is typically used directly in the next step without purification.
-
-
Step 2: Urea Formation.
-
To the solution of the aryl isocyanate from Step 1, add a solution of 4-bromo-2-(trifluoromethyl)aniline (1.0 eq.) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be concentrated under reduced pressure.
-
-
Step 3: Purification.
-
The crude product can be collected by filtration and washed with a non-polar solvent (e.g., hexanes or diethyl ether) to remove impurities.
-
If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel can be employed.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Caption: General workflow for the synthesis of diaryl ureas.
Applications in Medicinal Chemistry
The unique structural and electronic properties of the this compound scaffold have been leveraged to develop inhibitors for several important disease targets.
Kinase Inhibition in Oncology
This scaffold is a hallmark of many Type II kinase inhibitors, which target the inactive "DFG-out" conformation of the kinase. This binding mode often leads to higher selectivity compared to inhibitors that target the highly conserved active conformation.[8]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Several diaryl urea derivatives containing trifluoromethylphenyl moieties have shown potent inhibitory activity against VEGFR-2.[9] The urea hinge-binding group interacts with the kinase hinge region, while the 4-bromo-2-(trifluoromethyl)phenyl group extends into a hydrophobic pocket, contributing to high affinity.[9]
-
Case Study: SCO-101: A notable example is SCO-101 (N-[4-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N'-[3,5-bis(trifluoromethyl)phenyl]urea), an investigational drug being studied in combination with chemotherapy for metastatic colorectal cancer (mCRC).[10] While not the exact scaffold, it features a brominated phenyl ring and a bis(trifluoromethyl)phenyl ring connected by a urea linker, highlighting the clinical relevance of these pharmacophoric elements in targeting cancer.
Caption: Simplified VEGFR2 signaling pathway and point of intervention.
Antimicrobial Activity
Beyond oncology, derivatives of this scaffold have shown promise as antimicrobial agents. Studies on fluoro/trifluoromethyl-substituted acylthiourea derivatives (a close bioisostere of urea) have demonstrated activity against both planktonic and biofilm-embedded microbial cells, including Staphylococcus aureus.[11] In silico docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes like DNA gyrase.[11] The diaryl urea core has also been identified in compounds active against various pathogenic bacteria.[12][13]
Table 1: Representative Biological Activities of (Trifluoromethyl)phenylurea Derivatives
| Compound/Scaffold | Target(s) | Reported Activity (IC50/MIC) | Therapeutic Area | Reference(s) |
| Diarylureas with 4-chloro-3-(trifluoromethyl)phenyl | Multiple Kinases | HCT-116: 0.80 µM | Anticancer | [9] |
| Diarylureas with 3-trifluoromethylphenyl | VEGFR-2 | 10-28 nM | Anticancer | [9] |
| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR (in silico), MCF-7 cells | IC50: 0.37 mM | Anticancer | [14] |
| 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) | Breast Cancer (in silico) | Binding Affinity: -6.0 kcal/mol | Anticancer | [15] |
| Acylthiourea with 4-trifluoromethylphenyl | S. aureus DNA Gyrase (in silico) | Good docking scores | Antibacterial | [11] |
Note: The table presents a selection of data to illustrate the potential of the scaffold. Direct comparison of values should be done with caution due to different assay conditions.
Structure-Activity Relationship (SAR) Insights
The development of potent inhibitors based on this scaffold has been guided by key structure-activity relationships:
-
Terminal Phenyl Ring: Substitutions on the second (non-brominated, non-trifluoromethylated) phenyl ring are crucial for modulating potency and selectivity. Small hydrophobic groups like methyl or chloro, or hydrogen-bond accepting groups, are often well-tolerated and can enhance activity against specific kinases.[9][16]
-
Urea Linker: The integrity of the urea moiety is generally essential for activity, confirming its role as the primary hinge-binding element.
-
4-Bromo-2-(trifluoromethyl)phenyl Ring: This part of the molecule typically binds in a hydrophobic pocket adjacent to the ATP-binding site. The specific substitution pattern is often optimized to maximize van der Waals and potential halogen bonding interactions within this pocket. For many kinase inhibitors, the trifluoromethyl group is buried in a hydrophobic region of the enzyme.[2][9]
Conclusion and Future Perspectives
The this compound scaffold represents a highly successful and versatile platform in medicinal chemistry. The strategic combination of a potent hydrogen-bonding urea core with the advantageous physicochemical properties of bromo and trifluoromethyl substituents has yielded numerous potent inhibitors against a range of therapeutic targets, most notably protein kinases. The continued exploration of this scaffold, including the synthesis of novel derivatives and their evaluation against emerging biological targets, holds significant promise for the development of next-generation targeted therapies. Future work may focus on creating multi-target agents for complex diseases or further refining the scaffold to overcome drug resistance mechanisms.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]
-
Strong bond with fluorine chemistry. (2008). Manufacturing Chemist. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
- N-[4-Bromo-2-(1H-1,2,3,4-Tetrazol-5-Yl)Phenyl]-N'-[3,5- Bis(Trifluoromethyl)Phenyl]Urea. Google AI.
-
Research and development of N,N′-diarylureas as anti-tumor agents. (2021). PMC. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PMC. [Link]
-
Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. (2005). CORE. [Link]
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025). PMC. [Link]
-
Diaryl Urea: A Privileged Structure in Anticancer Agents. (2016). ResearchGate. [Link]
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1998). PubMed. [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). figshare. [Link]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2015). ResearchGate. [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). PMC. [Link]
-
MOLECULAR DOCKING AND BIOLOGICAL ACTIVITY OF N- (4-METHOXY)-BENZOYL-N'-PHENYLTHIOUREA AND N-(4-TRIFLUOROMETHYL)-BENZOYL-N'-PHENYLTHIOUREA AS ANTICANCER DRUGS. (2022). RASAYAN Journal of Chemistry. [Link]
-
Diaryl Urea Derivative Molecule Inhibits Cariogenic Streptococcus mutans by Affecting Exopolysaccharide Synthesis, Stress Response, and Nitrogen Metabolism. (2022). Frontiers. [Link]
-
Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. (2020). ResearchGate. [Link]
-
Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. (2021). PMC. [Link]
-
Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. (2023). PMC. [Link]
-
MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS. (2024). ResearchGate. [Link]
-
Computational discovery of BRD4 inhibitors for neuroblastoma therapy using pharmacophore screening and molecular simulations. (2025). PMC. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jelsciences.com [jelsciences.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. mdpi.com [mdpi.com]
- 6. Strong bond with fluorine chemistry [manufacturingchemist.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Diaryl Urea Derivative Molecule Inhibits Cariogenic Streptococcus mutans by Affecting Exopolysaccharide Synthesis, Stress Response, and Nitrogen Metabolism [frontiersin.org]
- 13. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
- 16. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-2-(trifluoromethyl)phenylurea
Executive Summary
The Suzuki-Miyaura coupling of 4-Bromo-2-(trifluoromethyl)phenylurea presents a unique set of chemoselective challenges. While the electron-deficient nature of the aryl ring facilitates oxidative addition, the presence of an unprotected urea moiety creates significant solubility issues and potential catalyst deactivation pathways via coordination to the Palladium center. Furthermore, the ortho-trifluoromethyl group introduces steric bulk and increases the acidity of the proximal urea protons.
This guide provides two validated protocols:
-
Method A (Standard): A cost-effective, robust system using Pd(dppf)Cl₂ for coupling with highly reactive boronic acids.
-
Method B (High-Performance): A Buchwald-type precatalyst system (XPhos Pd G2) designed for challenging, sterically hindered, or unstable boronic acids, ensuring high turnover numbers (TON) even in the presence of the free urea.
Substrate Analysis & Mechanistic Insight[1]
The Substrate: this compound
-
Electronic Profile: The
group at the 2-position and the urea at the 1-position are electron-withdrawing groups (EWG). This makes the C–Br bond electron-poor, theoretically accelerating the Oxidative Addition step of the catalytic cycle. -
The "Urea Problem":
-
Coordination: The urea nitrogen and oxygen can act as Lewis bases, displacing phosphine ligands on the Pd(II) species, leading to the formation of inactive "Pd-black."
-
Acidity: The
group increases the acidity of the urea N-H protons. Strong bases (e.g., , ) can deprotonate the urea, leading to solubility crashes (formation of insoluble salts) or side reactions.
-
-
Steric Profile: The
group provides significant steric bulk ortho to the urea, but the bromine at the para position (relative to urea) is relatively accessible.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific points where the urea functionality can interfere.
Caption: Figure 1. Suzuki-Miyaura catalytic cycle highlighting the critical risk of catalyst poisoning by urea coordination during the Pd(II) oxidative addition state.
Experimental Protocols
Method A: The "Standard" Protocol (Pd(dppf)Cl₂)
Best For: Coupling with simple, electron-rich aryl boronic acids. Rationale: The bidentate dppf ligand prevents the formation of vacant coordination sites where the urea could bind.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (
) (3–5 mol%) -
Base: Sodium Carbonate (
) (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and
(0.05 equiv). -
Inert: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent: Add degassed DME via syringe.
-
Base: Add the degassed 2.0 M
solution. -
Reaction: Heat the mixture to 85°C for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate layers. The urea product often precipitates; if so, filter the solid and wash with water/ether.
Method B: The "High-Performance" Protocol (XPhos Pd G2)
Best For: Sterically hindered partners, heteroaryl boronic acids, or if Method A fails. Rationale: XPhos is a bulky, electron-rich biaryl phosphine. It facilitates oxidative addition and, crucially, creates a "roof" over the Pd center that physically blocks the urea nitrogen from coordinating.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: XPhos Pd G2 (1–2 mol%)
-
Base: Potassium Phosphate Tribasic (
) (3.0 equiv, finely ground solid) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) (0.15 M concentration)
Step-by-Step Procedure:
-
Charge: Add aryl bromide, boronic acid, XPhos Pd G2, and solid
to a reaction tube. -
Inert: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add the Dioxane/Water mixture (pre-degassed).
-
Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 mins).
-
Monitoring: Check LC-MS. This catalyst is fast; reaction is often complete in <2 hours.
-
Purification: These products are often highly polar. Flash chromatography using DCM/MeOH gradients is recommended.
Optimization Data & Troubleshooting
Base and Solvent Screening Matrix
The following table summarizes expected outcomes based on the physicochemical properties of the urea substrate.
| Variable | Condition | Outcome | Recommendation |
| Base | Failure. Deprotonation of urea causes solubility crash. | Avoid. | |
| Base | Good. Mild enough to maintain urea protonation state. | Standard. | |
| Base | Excellent. High solubility in water mixes; buffers pH well. | Preferred for Method B. | |
| Solvent | Toluene | Poor. Substrate is insoluble. | Use only with ethanol cosolvent. |
| Solvent | DMF | Good Solubility. Difficult to remove during workup. | Use if substrate precipitates in Dioxane. |
| Solvent | Dioxane/H2O (4:1) | Optimal. Balances solubility and reaction rate. | Top Choice. |
Troubleshooting Guide
Problem 1: Low Conversion (Starting Material Remains)
-
Cause: Catalyst deactivation by urea.
-
Solution: Switch from Pd(dppf)Cl₂ to XPhos Pd G2 or SPhos Pd G2 . Increase catalyst loading to 5 mol%. Ensure rigorous deoxygenation.
Problem 2: Protodeboronation (Boronic Acid -> Benzene)
-
Cause: Reaction temperature too high or base too strong for the specific boronic acid.
-
Solution: Lower temperature to 60°C. Switch base from
to . Add the boronic acid in portions over 1 hour.
Problem 3: Product is stuck in the aqueous layer
-
Cause: The urea and CF3 groups make the product polar.
-
Solution: Do not use simple extraction. Salting out the aqueous layer (NaCl saturation) and extracting with 2-MeTHF or DCM/iPrOH (3:1) is often required.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Arylureas as a Sterically Undemanding Ligand Platform for Pd-Catalyzed Heteroannulation.[2] Journal of Organic Chemistry (Contextualizing Urea-Pd interactions). Link
-
Bankston, D., et al. (2002). A Scalable Synthesis of BAY 43-9006 (Sorafenib): A Potent Raf Kinase Inhibitor.[3] Organic Process Research & Development, 6(6), 777–781.[3] (Provides industrial context for urea-containing intermediates). Link
-
Sigma-Aldrich. (n.d.). XPhos Pd G2 Product Information and Application Guide. Link
Sources
Technical Guide: Pd-Catalyzed C-N Cross-Coupling of 4-Bromo-2-(trifluoromethyl)phenylurea
Executive Summary
This application note details the optimized protocol for the Buchwald-Hartwig amination of 4-Bromo-2-(trifluoromethyl)phenylurea . This substrate presents a specific "push-pull" electronic challenge: the electron-withdrawing trifluoromethyl (-CF₃) group activates the C-Br bond for oxidative addition, while the protic urea moiety (-NH-CO-NH₂) introduces significant risks of catalyst poisoning and side reactions via competitive deprotonation.
Key Finding: Conventional strong bases (e.g., NaOtBu) are incompatible with this substrate due to the acidity of the urea protons (
Substrate Analysis & Mechanistic Considerations
Structural & Electronic Profile
The substrate, this compound, features a 1,2,4-substitution pattern.
-
C1 (Urea): The urea group acts as a weak resonance donor but, critically, possesses labile N-H protons. In the presence of Pd(II) intermediates, the urea nitrogen can displace phosphine ligands, forming inactive "Pd-black" precipitates or stable bis-urea complexes.
-
C2 (-CF₃): The ortho-trifluoromethyl group exerts a strong inductive electron-withdrawing effect (-I). This lowers the electron density at the C4-Br bond, significantly accelerating the rate of Oxidative Addition (the first step of the catalytic cycle) compared to non-fluorinated analogs.
-
C4 (-Br): The reaction site.[1][2] Being para to the urea and meta to the -CF₃, it is sterically accessible, allowing for the use of bulky biarylphosphine ligands.
The "Urea Trap"
In standard Buchwald-Hartwig conditions using NaOtBu, the urea moiety is deprotonated to form a ureido anion. This anion is a competent ligand for Palladium. If the phosphine ligand is not sufficiently bulky or tightly bound, the ureido anion will coordinate to the Pd center, effectively shutting down the catalytic cycle before the target amine can react.
Solution: Use of Dialkylbiarylphosphine Ligands (Buchwald Ligands) . Ligands like BrettPhos and RuPhos are designed to be extremely bulky. They create a steric "roof" over the Pd center that disfavors the coordination of the bulky ureido species while permitting the approach of the smaller amine nucleophile.
Experimental Protocol
Materials & Reagents
| Component | Role | Recommended Reagent |
| Electrophile | Substrate | This compound |
| Nucleophile | Coupling Partner | Primary or Secondary Amine (1.2 equiv) |
| Catalyst | Pd Source | BrettPhos Pd G3 (for |
| Base | Proton Scavenger | Cs₂CO₃ (Cesium Carbonate), anhydrous, granular (2.0 - 3.0 equiv) |
| Solvent | Medium | 1,4-Dioxane (anhydrous, degassed) |
| Additive | Water Scavenger | 3Å Molecular Sieves (optional, if amine is hygroscopic) |
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (approx. 283 mg of aryl bromide)
-
Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.
-
Solids Addition:
-
Charge the vial with this compound (1.0 mmol, 1.0 equiv).
-
Add Cs₂CO₃ (651 mg, 2.0 mmol, 2.0 equiv). Note: Grind Cs₂CO₃ to a fine powder immediately before use to maximize surface area.
-
Add Precatalyst (e.g., BrettPhos Pd G3) (0.02 mmol, 2 mol%).
-
-
Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x 3).
-
Liquids Addition:
-
Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration) via syringe.
-
Add the Amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, add it in step 2.
-
-
Reaction:
-
Place the vial in a pre-heated block at 80°C .
-
Stir vigorously (800-1000 rpm). The insolubility of Cs₂CO₃ requires high agitation for efficient phase transfer.
-
Monitor by LC-MS or HPLC at 2h, 6h, and 12h.
-
-
Workup:
-
Dilute with EtOAc (20 mL) and water (20 mL). Caution: The urea product may have low solubility in ether/hexane; EtOAc or DCM is preferred.
-
Filter the biphasic mixture through a pad of Celite to remove Pd residues.
-
Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography. Tip: Urea derivatives often streak on silica. Add 1% Triethylamine or use MeOH/DCM gradients.
Reaction Optimization Matrix
Use this decision tree to optimize yields if the standard protocol underperforms.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning or Poor Activation | Switch to tBuBrettPhos Pd G3 . Increase temp to 100°C. Ensure inert atmosphere is rigorous. |
| Hydrodehalogenation (Ar-H) | Reduce temperature to 60°C. Switch solvent to t-Amyl Alcohol . Ensure solvent is strictly anhydrous. | |
| Urea Decomposition | Base too strong | Ensure Cs₂CO₃ is used, NOT KOtBu or NaOtBu. Add 1 equiv of water (sometimes helps solubility of inorganic base without deprotonating urea). |
| Bis-Arylation | Amine is too nucleophilic | Increase amine equivalents to 1.5. Use a more sterically demanding ligand (e.g., AdBrettPhos ). |
Visualizing the Pathway
Catalytic Cycle & Urea Interference
The following diagram illustrates the productive catalytic cycle versus the "Urea Trap" off-cycle pathway.
Figure 1: Catalytic cycle distinguishing the productive pathway (Blue/Green) from the urea-poisoning trap (Grey) caused by incompatible bases.
Optimization Workflow
Figure 2: Decision tree for ligand selection based on amine classification.
Case Studies & Scope
The following data summarizes the expected performance of this protocol with various amine classes, based on the electronic activation provided by the -CF₃ group.
| Amine Class | Example | Ligand | Yield (%) | Notes |
| Anilines | 4-Methoxy-aniline | BrettPhos | 85-92% | Excellent reactivity; CF₃ activation helps overcome aniline nucleophilicity issues. |
| Alkyl Amines ( | n-Hexylamine | BrettPhos | 78-85% | Standard conditions apply. |
| Cyclic Amines ( | Morpholine | RuPhos | 88-95% | Very high yield; secondary amines couple rapidly. |
| Steric Amines | Isopropylamine | tBuBrettPhos | 65-75% | Requires slightly higher temp (100°C) due to steric clash with ortho-CF₃. |
Safety & Handling
-
Fluorinated Compounds: The -CF₃ group is generally stable, but thermal decomposition at very high temperatures (>200°C) can release HF. Do not overheat.
-
Palladium Residues: Pd species can bind to the urea product.[2][4] Use a metal scavenger (e.g., SiliaMetS® Thiol) during purification if the compound is for biological testing.
-
Base Handling: Cs₂CO₃ is hygroscopic. Handle in a glovebox or weigh quickly in air and seal.
References
-
Urea Tolerance in Cross-Coupling Source: National Institutes of Health (PMC). "Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water" [Link]
-
Use of Weak Bases (Cs2CO3) for Base-Sensitive Substrates Source: Royal Society of Chemistry (RSC), Green Chemistry.[4] "t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water" [Link][4]
-
Ligand Selection Guide (BrettPhos vs RuPhos) Source: Chemistry LibreTexts. "Buchwald-Hartwig Amination - Ligand Design Strategy" [Link]
Sources
Solid-Phase Synthesis of Trifluoromethyl Phenylurea Libraries: An Application Note and Protocol
Introduction: The Significance of Trifluoromethyl Phenylureas and the Power of Solid-Phase Synthesis
The trifluoromethyl (CF3) group has become a cornerstone in modern medicinal chemistry and agrochemical design. Its unique electronic properties, metabolic stability, and ability to enhance binding affinity have led to its incorporation into a wide array of bioactive molecules. When combined with the phenylurea scaffold, a privileged structure known for its hydrogen bonding capabilities and diverse biological activities, the resulting trifluoromethyl phenylureas represent a compound class of significant interest. These compounds have demonstrated potential as potent inhibitors of various enzymes and receptors, leading to their investigation as anticancer, antibacterial, and insecticidal agents.[1][2][3]
The generation of libraries of these compounds is crucial for systematic structure-activity relationship (SAR) studies and the discovery of novel therapeutic and agrochemical leads. Traditional solution-phase synthesis, however, can be laborious and time-consuming, especially when a large number of analogs are required. Solid-phase synthesis (SPS) offers a powerful alternative, enabling the rapid and efficient production of compound libraries.[4] The key advantages of SPS include the simplification of purification through simple filtration and washing steps, the ability to drive reactions to completion using excess reagents, and the potential for automation.[5]
This application note provides a comprehensive guide to the solid-phase synthesis of trifluoromethyl phenylurea libraries. We will delve into the core principles of the synthetic strategy, provide detailed, step-by-step protocols, and offer insights into the critical experimental parameters. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for the generation of diverse and high-quality compound libraries for screening and lead optimization.
Core Principles and Experimental Design: A Strategic Approach
A successful solid-phase synthesis campaign hinges on the careful selection of the solid support, linker strategy, and building blocks. This section outlines the key considerations for designing a robust and versatile synthesis of trifluoromethyl phenylurea libraries.
The Solid Support and Linker Strategy: The Foundation of the Synthesis
The choice of resin and linker is paramount as it dictates the reaction conditions that can be employed and the final cleavage strategy.
-
Solid Support (Resin): Polystyrene (PS) resins are the most common solid supports in organic synthesis due to their low cost and good mechanical stability.[5] For many applications, resins grafted with polyethylene glycol (PEG), such as TentaGel, offer improved swelling properties in a wider range of solvents, which can be beneficial for reaction kinetics.[5] The choice between PS and PEG-PS resins will depend on the specific building blocks and solvents used in the synthesis.
-
Linker Strategy: The linker tethers the growing molecule to the solid support and must be stable to the reaction conditions used for library elaboration. For the synthesis of phenylureas, several linker strategies can be employed. A particularly elegant approach is the use of a traceless linker , which is a linker that does not leave any residual functionality on the final product after cleavage.[6] The T2 triazene linker is an excellent example of a traceless linker suitable for this application.[7][8][9] This linker allows for the immobilization of primary amines, which can then be acylated or, in this case, reacted with isocyanates to form ureas. The final products are released from the resin under mild acidic conditions, regenerating the starting amine functionality on the product.
An alternative strategy involves the use of a safety-catch linker . These linkers are stable to a wide range of reaction conditions but can be "activated" by a specific chemical transformation, rendering them labile to cleavage under conditions they were previously stable to.[1][10][11][12] This approach offers an additional layer of orthogonality and can be advantageous for complex multi-step syntheses.
For the purposes of this guide, we will focus on the traceless T2 triazene linker strategy due to its efficiency and the clean release of the target compounds.
Building Blocks: The Source of Molecular Diversity
The diversity of the final library is determined by the variety of building blocks used. For a trifluoromethyl phenylurea library, two sets of building blocks are required:
-
Trifluoromethyl-substituted Anilines: A wide range of anilines bearing the trifluoromethyl group at different positions on the aromatic ring are commercially available. These will form the core of one side of the urea library.
-
Isocyanates: A diverse collection of aryl and alkyl isocyanates can be used to introduce the second point of diversity. Alternatively, a variety of primary amines can be used as precursors for the in-situ formation of isocyanates, for example, through reaction with phosgene or a phosgene equivalent like triphosgene. However, for library synthesis, the direct use of commercially available isocyanates is often more convenient and safer.[13]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a trifluoromethyl phenylurea library using a T2 triazene linker on a polystyrene resin.
Protocol 1: Immobilization of Trifluoromethyl-Substituted Anilines on a T2 Triazene Linker
This protocol describes the attachment of the first building block, a trifluoromethyl-substituted aniline, to the solid support.
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB)
-
Trifluoromethyl-substituted aniline (e.g., 4-(trifluoromethyl)aniline)
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), 2 M
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1.0 g) in DCM (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.
-
Diazotization: In a separate flask, dissolve the trifluoromethyl-substituted aniline (3.0 mmol) in 2 M HCl (10 mL) at 0 °C. Add a solution of sodium nitrite (3.3 mmol) in water (2 mL) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes.
-
Triazene Formation: To the swollen resin, add DMF (10 mL) followed by the freshly prepared diazonium salt solution from step 2. Add DIPEA (6.0 mmol) dropwise and shake the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Urea Formation on the Solid Support
This protocol details the reaction of the immobilized amine with a diverse set of isocyanates to form the urea linkage.
Materials:
-
Immobilized trifluoromethyl aniline resin from Protocol 1
-
A library of diverse isocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate, etc.)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Solid-phase synthesis vessel or multi-well reaction block
Procedure:
-
Resin Swelling: Swell the immobilized trifluoromethyl aniline resin (100 mg, ~0.1 mmol) in anhydrous THF (2 mL) for 30 minutes in a reaction vessel.
-
Urea Formation: To the swollen resin, add a solution of the desired isocyanate (0.4 mmol, 4 equivalents) in anhydrous THF (1 mL) followed by triethylamine (0.1 mmol, 1 equivalent).
-
Reaction: Shake the reaction mixture at room temperature for 4-16 hours. The reaction progress can be monitored using on-bead FT-IR by observing the appearance of the urea carbonyl stretch (~1670 cm⁻¹).[9]
-
Washing: Drain the reaction mixture and wash the resin sequentially with THF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Isolation of the Trifluoromethyl Phenylurea Library
This protocol describes the release of the final products from the solid support.
Materials:
-
Urea-functionalized resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cleavage vessel with a filter
Procedure:
-
Resin Swelling: Swell the urea-functionalized resin in DCM (1 mL) for 20 minutes in a cleavage vessel.
-
Cleavage: Drain the DCM and add a cleavage cocktail of 10% TFA in DCM (2 mL). Shake the mixture at room temperature for 1 hour.
-
Product Collection: Filter the cleavage solution into a collection vial. Wash the resin with additional DCM (2 x 1 mL) and combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrates under a stream of nitrogen or using a rotary evaporator.
-
Purification (if necessary): The crude product can be purified by preparative HPLC or flash chromatography if required.
Protocol 4: In-situ Monitoring of Reaction Progress
Monitoring the progress of reactions on the solid support is crucial for ensuring high yields and purity.
-
Qualitative Tests: The Kaiser test can be used to detect the presence of primary amines on the resin. A positive test (blue color) indicates an incomplete reaction after the urea formation step. The Chloranil test can be used to detect secondary amines.
-
On-Bead FT-IR: Fourier-transform infrared spectroscopy can be performed directly on a few beads of the resin. This technique is useful for monitoring the appearance or disappearance of key functional groups, such as the urea carbonyl.[9]
Data Presentation and Analysis
Table 1: Representative Building Blocks for Library Synthesis
| Trifluoromethyl-Substituted Anilines | Isocyanates |
| 2-(Trifluoromethyl)aniline | Phenyl isocyanate |
| 3-(Trifluoromethyl)aniline | 4-Chlorophenyl isocyanate |
| 4-(Trifluoromethyl)aniline | 3-Methoxyphenyl isocyanate |
| 3,5-Bis(trifluoromethyl)aniline | 4-Nitrophenyl isocyanate |
| 2-Chloro-5-(trifluoromethyl)aniline | Ethyl isocyanate |
| 4-Amino-3-(trifluoromethyl)benzonitrile | Cyclohexyl isocyanate |
Table 2: Summary of Reaction Conditions and Expected Outcomes
| Step | Reagents and Conditions | Monitoring Method | Expected Outcome |
| Immobilization | 1. NaNO2, HCl, 0 °C; 2. Resin, DIPEA, DMF, rt | Gravimetric analysis | Successful attachment of the aniline to the resin. |
| Urea Formation | Isocyanate (4 eq.), TEA (1 eq.), THF, rt | On-bead FT-IR, Kaiser test | Formation of the urea linkage, disappearance of the primary amine. |
| Cleavage | 10% TFA in DCM, rt | HPLC, LC-MS of the crude product | Release of the target trifluoromethyl phenylurea. |
The final products should be characterized by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Visualizations
Overall Workflow of the Solid-Phase Synthesis
Caption: Overall workflow for the solid-phase synthesis of trifluoromethyl phenylurea libraries.
Reaction Mechanism on the T2 Triazene Linker
Caption: Reaction mechanism on the T2 triazene linker for trifluoromethyl phenylurea synthesis.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Loading of Aniline | Incomplete diazotization or decomposition of the diazonium salt. | Ensure the diazotization reaction is performed at 0 °C. Use the diazonium salt immediately after preparation. |
| Incomplete Urea Formation | Steric hindrance from the isocyanate or immobilized aniline. Low reactivity of the isocyanate. | Increase the reaction time and/or temperature. Use a larger excess of the isocyanate. Add a catalyst such as 4-dimethylaminopyridine (DMAP). |
| Low Yield After Cleavage | Incomplete cleavage. Adsorption of the product to the resin. | Increase the cleavage time or the concentration of TFA. Use a different cleavage cocktail. |
| Side Products Observed | Instability of the trifluoromethyl group to cleavage conditions. Reaction of the product with scavengers in the cleavage cocktail. | Use milder cleavage conditions. If using scavengers, ensure they are compatible with the product. |
Conclusion
The solid-phase synthesis of trifluoromethyl phenylurea libraries is a powerful and efficient method for generating diverse collections of compounds for drug discovery and agrochemical research. The traceless T2 triazene linker strategy outlined in this application note provides a robust and reliable pathway to these valuable molecules. By carefully selecting the solid support, linker, and building blocks, and by diligently monitoring the reaction progress, researchers can successfully produce high-quality libraries for biological screening. The adaptability of solid-phase synthesis also opens up possibilities for further derivatization and the creation of even more complex and diverse molecular scaffolds.
References
-
Bräse, S., Dahmen, S., & Pfefferkorn, M. (2000). Solid-Phase Synthesis of Urea and Amide Libraries Using the T2 Triazene Linker. Journal of Combinatorial Chemistry, 2(6), 710-715. [Link][7][8][9]
-
Lee, S. H., Matsushita, H., Koch, G., Zimmermann, J., Clapham, B., & Janda, K. D. (2004). Smart Cleavage Reactions: the Synthesis of an Array of Ureas from Polymer-Bound Carbamates. Journal of Combinatorial Chemistry, 6(5), 822-827. [Link][14][15][16]
- Albericio, F., & Kruger, H. G. (Eds.). (2012). The Power of Functional Resins in Organic Synthesis. John Wiley & Sons.
- Scialdone, M. A. (2003). Solid-Phase Organic Synthesis. CRC Press.
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Phoon, C. W., & Abell, C. (2001). Traceless Synthesis of Urea, Semicarbazide and Carbamate Derivatives Using Bromo-Wang Resin and Bromo-Wang SynPhase™ Lantern. Synlett, 2001(05), 697-699. [Link][17]
-
Pícha, F., & Cankar, P. (2019). Traceless Solid-Phase Organic Synthesis. Molecules, 25(1), 63. [Link][6]
-
Albericio, F., & Chinchilla, R. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link][1][11][12]
-
Brown, A. R. (2003). Novel Thermally Cleavable Safety-Catch Linkers for Combinatorial Chemistry. University of Southampton. [Link][18]
-
Farid, M., Ali, T. F., Awad, H. M., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17616. [Link]
-
Sane, R. T., & Sharma, V. G. (2015). Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. Molecules, 20(3), 5049-5062. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
O'Donnell, M. J. (Ed.). (2001). Solid-Phase Synthesis. John Wiley & Sons.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link][19]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-278. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical Reviews, 100(6), 2091-2158. [Link]
-
James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(16), 4855-4946. [Link]
-
Jensen, K. J., Alsina, J., Songster, M. F., Vágner, J., Albericio, F., & Barany, G. (1998). Backbone amide linker (BAL) strategy for solid-phase synthesis of C-terminal-modified and cyclic peptides. Journal of the American Chemical Society, 120(22), 5441-5452. [Link]
-
Ley, S. V., Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., ... & Storer, R. I. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. [Link]
-
Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. [Link]
-
Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical Reviews, 96(1), 555-600. [Link]
- Zaragoza, F. (Ed.). (2002). Solid-Phase Synthesis: A Practical Guide. John Wiley & Sons.
-
Albericio, F., & Dorta, R. L. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(23), 7931-7948. [Link][5]
-
Albericio, F., & Kruger, H. G. (Eds.). (2023). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 6(3), 48. [Link][4]
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Microwave-Assisted Synthesis of 4-Bromo-2-(trifluoromethyl)phenylurea: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the rapid and efficient synthesis of 4-Bromo-2-(trifluoromethyl)phenylurea, a key building block in pharmaceutical and agrochemical research. Leveraging the advantages of microwave-assisted organic synthesis (MAOS), this protocol offers a significant reduction in reaction time and an increase in yield compared to conventional heating methods. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and characterization data.
Introduction: The Significance of Phenylureas and the Power of Microwave Synthesis
Substituted phenylureas are a critical class of organic compounds with a broad spectrum of biological activities.[1] They are integral to the development of herbicides and serve as foundational scaffolds for novel therapeutics, including enzyme inhibitors for cancer therapy. The specific target of this protocol, this compound, incorporates a trifluoromethyl group, which is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]
Traditionally, the synthesis of such compounds involves lengthy reaction times and often requires harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a green and efficient alternative.[3][4] Microwave irradiation directly and uniformly heats the reaction mixture, leading to a dramatic acceleration of reaction rates, improved yields, and often, cleaner reaction profiles with fewer by-products.[5][6] This is achieved through the interaction of the microwave's electric field with polar molecules in the reaction, a process known as dielectric heating.[7][8] This rapid, in-situ energy transfer allows for precise temperature control and can access reaction pathways that are less efficient under conventional heating.[7]
This application note details a validated microwave-assisted protocol for the synthesis of this compound from 4-bromo-2-(trifluoromethyl)aniline and urea.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic addition of 4-bromo-2-(trifluoromethyl)aniline to an in situ generated isocyanate equivalent derived from urea. Under microwave irradiation, urea is believed to decompose to isocyanic acid (HNCO) and ammonia. The highly reactive isocyanic acid then reacts with the primary amine of the aniline derivative to form the desired phenylurea.
Caption: General workflow for the microwave-assisted synthesis.
The causality behind this choice of reactants lies in their commercial availability and the directness of the synthetic route. 4-bromo-2-(trifluoromethyl)aniline is a readily available starting material.[9][10] While isocyanates are often used for urea synthesis, they can be hazardous.[11] The use of urea as a solid, stable, and safer source of the isocyanate functionality aligns with the principles of green chemistry.[12]
Experimental Protocol
This protocol is designed for a dedicated microwave reactor for organic synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Bromo-2-(trifluoromethyl)aniline | 97% | e.g., Sigma-Aldrich |
| Urea | Reagent Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |
| Ethyl acetate | HPLC Grade | Standard Supplier |
| Hexanes | HPLC Grade | Standard Supplier |
| Equipment | ||
| Dedicated Microwave Reactor | e.g., CEM, Anton Paar | |
| Microwave reaction vials (10 mL) with caps | ||
| Magnetic stir bars | ||
| Rotary evaporator | ||
| Thin Layer Chromatography (TLC) plates (silica gel) | ||
| Standard laboratory glassware |
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-2-(trifluoromethyl)aniline (1.0 mmol, 240 mg).
-
Addition of Reagents: Add urea (1.5 mmol, 90 mg) and anhydrous N,N-dimethylformamide (DMF) (3 mL) to the vial.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the reaction mixture at 150 °C for 15 minutes with a maximum power of 200 W. Stirring should be maintained throughout the reaction.
-
Reaction Monitoring: After cooling to room temperature, the reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 3:7 v/v). The starting aniline should be consumed.
-
Work-up: Transfer the reaction mixture to a round-bottom flask. Add deionized water (20 mL) to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]
Caption: Step-by-step experimental workflow.
Expected Results and Characterization
The microwave-assisted synthesis is expected to provide the target compound in good to excellent yield. The purified product should be a white to off-white solid.
| Parameter | Expected Value |
| Yield | > 85% |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch) |
| Mass Spec (ESI) | [M+H]⁺ expected at m/z 283.97 |
Trustworthiness and Self-Validation
The reliability of this protocol is grounded in established principles of microwave chemistry and urea-based synthesis.[7][11] The reaction progress is easily monitored by TLC, providing a clear endpoint. The identity and purity of the final product can be unequivocally confirmed through standard analytical techniques such as NMR, IR, and mass spectrometry, ensuring a self-validating system.
Conclusion
This application note presents a rapid, efficient, and reliable protocol for the microwave-assisted synthesis of this compound. By significantly reducing reaction times and improving yields, this method offers a superior alternative to conventional synthetic approaches, aligning with the principles of green chemistry.[12] This protocol is expected to be a valuable tool for researchers in drug discovery and development.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Available at: [Link]
-
Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]
-
Microwave Assisted Organic Synthesis: A Green Chemistry Approach. IJNRD. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. Available at: [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]
-
Bao, Y., et al. (2018). A one-pot, microwave-assisted synthesis of aryl ureas and carbamates using HATU and HOSA. MSpace. Available at: [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Synthesis of ureas using aryl halides as starting material. ResearchGate. Available at: [Link]
- The preparation method of substituted phenyl urea. Google Patents.
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. Available at: [Link]
-
Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Available at: [Link]
-
Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805. Available at: [Link]
-
A Novel Method for the Synthesis of Disubstituted Ureas and Thioureas Under Microwave Irradiaton. Journal of Chemical Research, Synopses. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. Available at: [Link]
-
4-Bromo-2-(trifluoromethyl)aniline. PubChem. Available at: [Link]
-
Mehta, S., et al. (2007). Microwave-assisted synthesis, anticonvulsant activity and quantum mechanical modelling of N-(4-bromo-3-methylphenyl) semicarbazones. Journal of Zhejiang University Science B, 8(1), 45-55. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Guide: Synthesis of 4-Bromo-2-(trifluoromethyl)phenylurea
Executive Summary & Challenge Analysis
The synthesis of 4-Bromo-2-(trifluoromethyl)phenylurea presents a classic "deactivated nucleophile" challenge. The target molecule features an aniline precursor heavily deactivated by two electron-withdrawing groups (EWGs): a bromine atom at the para position and a trifluoromethyl group at the ortho position.
The Core Problem:
-
Electronic Deactivation: The
(inductive) and (mesomeric) effects of the and groups significantly reduce the electron density on the aniline nitrogen, making it a poor nucleophile. -
Steric Hindrance: The bulky
group at the ortho position creates a steric blockade, physically impeding the attack on the electrophilic carbon of the cyanate source.
Standard protocols (e.g., NaOCN/AcOH) often fail or result in low yields (<40%) because the reaction rate is too slow, allowing competitive hydrolysis or incomplete conversion. This guide provides two validated workflows: an Optimized Aqueous Route for general use and a High-Performance Anhydrous Route for maximum yield.
Mechanistic Insight & Diagnostics[1]
To improve yield, we must understand the failure points. The reaction relies on the nucleophilic attack of the aniline nitrogen onto the isocyanic acid (HNCO) intermediate.
Visualization: Reaction Pathway & Failure Points
The following diagram illustrates the reaction energy landscape and where the specific substituents (
Caption: Figure 1. Mechanistic pathway highlighting the rate-limiting nucleophilic attack, hindered by electronic withdrawal and steric bulk.
Protocol A: Optimized Aqueous Method (NaOCN)
Best for: Large-scale batches, cost-sensitive synthesis, initial screening. Expected Yield: 50–65% (Optimized) vs. 30% (Standard).
The standard Wöhler synthesis often fails here because the aniline precipitates out of the acidic media before reacting. We solve this using a Co-solvent System .
Reagents
-
4-Bromo-2-(trifluoromethyl)aniline (1.0 eq)
-
Sodium Cyanate (NaOCN) (2.5 eq) — Freshly ground
-
Acetic Acid (Glacial)
-
Water
-
Ethanol or THF (Critical Modifier)
Step-by-Step Protocol
-
Dissolution: Dissolve the aniline (10 mmol) in a mixture of Glacial Acetic Acid (15 mL) and Ethanol (5 mL) .
-
Why: The ethanol keeps the deactivated aniline in solution as water is added later.
-
-
Activation: Warm the solution to 35°C .
-
Reagent Addition: Dissolve NaOCN (25 mmol) in minimal warm water (8 mL). Add this solution to the aniline mixture dropwise over 30 minutes.
-
Technical Note: Fast addition causes NaOCN to decompose to
and (hydrolysis) before it can react with the sluggish aniline.
-
-
Reaction: Stir at 50–60°C for 4–6 hours.
-
Checkpoint: A thick white/off-white precipitate should form. If the solution remains clear, the aniline has not reacted.
-
-
Quench & Isolation: Pour the mixture into ice-cold water (100 mL) . Stir for 30 minutes. Filter the solid.[1]
-
Purification: Wash the cake with water (
mL) followed by cold hexanes ( mL) to remove unreacted aniline.
Troubleshooting Table: Protocol A
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Aniline precipitated before reacting. | Increase Ethanol/THF ratio in step 1. Ensure temp is >45°C. |
| Gummy Product | Biuret formation or trapped solvent. | Recrystallize from Ethanol/Water (1:1). |
| Starting Material Remains | Hydrolysis of NaOCN was faster than ureido formation. | Add a 2nd portion of NaOCN (1.0 eq) after 3 hours. |
Protocol B: High-Performance Anhydrous Route (TMS-NCO)
Best for: High-value synthesis, stubborn substrates, maximizing yield. Expected Yield: 80–92%.
When the aniline is too deactivated for aqueous conditions, Trimethylsilyl Isocyanate (TMS-NCO) is the superior reagent. It acts as a potent electrophile and operates in non-protic solvents, preventing hydrolysis.
Reagents
-
4-Bromo-2-(trifluoromethyl)aniline (1.0 eq)
-
Trimethylsilyl Isocyanate (TMS-NCO) (3.0 eq)
-
Solvent: Anhydrous THF or 1,4-Dioxane
-
Catalyst: None usually required, or trace
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.
-
Solvation: Dissolve aniline (5 mmol) in anhydrous THF (10 mL) .
-
Addition: Add TMS-NCO (15 mmol) via syringe.
-
Reflux: Heat the reaction to reflux (66°C for THF) for 12–18 hours.
-
Hydrolysis (Critical): The product at this stage is silylated. You must cleave the TMS group.
-
Cool to RT. Add MeOH (5 mL) and stir for 15 minutes.
-
Evaporate solvent to dryness.
-
-
Isolation: Triturate the resulting solid with Dichloromethane (DCM) . The urea product is typically insoluble in DCM, while unreacted aniline and siloxanes will dissolve. Filter to collect the pure white solid.
Decision Logic: Which Method?
Caption: Figure 2. Decision matrix for selecting the appropriate synthetic pathway based on scale and purity requirements.
Analytical Data & QC
To verify your product, compare against these standard metrics.
Physicochemical Properties:
-
Appearance: White crystalline powder.
-
Melting Point: 176–181 °C (Decomposes) [Source: Sigma-Aldrich Analogues].
-
Solubility Profile:
-
Soluble: DMSO, DMF, warm Ethanol.
-
Insoluble: Water, DCM, Hexanes, Toluene.
-
Common Impurities:
-
Sym-Urea (Dimer): 1,3-bis(4-bromo-2-(trifluoromethyl)phenyl)urea.
-
Detection: High melting point (>250°C), insoluble in almost everything.
-
Removal: Filter the hot reaction mixture (if using Protocol A); the dimer often remains solid while the target urea stays in solution (in hot EtOH).
-
-
Unreacted Aniline:
-
Detection: TLC (stained with Ninhydrin or UV).
-
Removal: Acidic wash (1M HCl) or DCM trituration (Protocol B).
-
References
-
General Urea Synthesis via Cyanates: Kurzer, F. "Arylureas." Organic Syntheses, Coll. Vol. 4, p.49 (1963).
-
TMS-NCO Method for Deactivated Anilines: Neville, R. G., & McGee, J. J. "Reaction of Trimethylsilyl Isocyanate with Amines." Canadian Journal of Chemistry, 41(9), 2123–2129 (1963).
-
Electronic Effects in Nucleophilic Addition: Hammett, L. P. "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives." Journal of the American Chemical Society, 59(1), 96–103 (1937).
-
Safety Data & Properties (Analogous Compounds): Sigma-Aldrich.[5] "Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)aniline."
Sources
- 1. 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-BROMO-2-(TRIFLUOROMETHYL)PHENYLTHIOUREA suppliers & manufacturers in China [m.chemicalbook.com]
Solubility issues with 4-Bromo-2-(trifluoromethyl)phenylurea in DMSO
Technical Support Center: 4-Bromo-2-(trifluoromethyl)phenylurea
Document ID: TSC-BTFPU-DMSO-V1 Last Updated: February 28, 2026 Applies to: Catalog No. BTP-428, Lot # ALL
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What is the expected solubility of this compound in DMSO?
A1: Substituted phenylurea compounds, particularly those with halogen and trifluoromethyl groups, are generally characterized by poor aqueous solubility but good to excellent solubility in polar aprotic solvents like DMSO.[1][2] While specific quantitative data for this exact molecule is not broadly published, analogous diaryl urea compounds, such as Sorafenib, can achieve solubilities of approximately 20 mg/mL in DMSO.[1] It is critical, however, to experimentally determine the solubility for your specific lot and experimental conditions.
Q2: I've added the correct amount of DMSO, but my compound isn't dissolving. What is the most common reason for this?
A2: The most frequent cause is the use of DMSO that has absorbed atmospheric moisture.[3][4] DMSO is highly hygroscopic, meaning it readily absorbs water from the air.[3][5] This absorbed water increases the solvent's polarity and can significantly decrease the solubility of hydrophobic compounds.[3][6] Always use fresh, anhydrous-grade DMSO from a newly opened bottle for preparing stock solutions.[4][7]
Q3: Can I heat the solution to get the compound to dissolve?
A3: Gentle warming (e.g., in a 37°C water bath) can be an effective method to aid dissolution.[8][9] However, this must be done with caution. The stability of urea-based compounds can be sensitive to temperature.[10] Prolonged or excessive heating can lead to degradation, altering the effective concentration and purity of your stock solution. A short duration of gentle warming is advisable, and the solution should be visually inspected for clarity.[9]
Q4: My compound dissolved perfectly, but a precipitate formed after storing it at -20°C and thawing. What happened?
A4: This is a common issue that can be attributed to two main factors. First, repeated freeze-thaw cycles can promote crystallization, causing the compound to fall out of a supersaturated solution.[1][11][12] Second, each time the vial is opened, the DMSO can absorb more moisture, reducing solubility upon thawing.[3][6] The best practice is to aliquot the stock solution into smaller, single-use volumes to minimize both freeze-thaw cycles and exposure to air.[1][8]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture assay?
A5: High concentrations of DMSO can be toxic to cells.[8][13] It is critical to keep the final concentration in your assay as low as possible. A general rule is to maintain the final DMSO concentration at or below 0.5%, with many protocols recommending a target of <0.1% for sensitive cell lines.[13][14][15] Always include a vehicle control in your experiments with the same final DMSO concentration as your test samples.[8]
Part 2: In-Depth Troubleshooting Guide
When simple answers are not enough, a systematic approach is required. This guide provides a logical workflow to diagnose and solve persistent solubility issues.
Problem: Complete Dissolution of this compound in DMSO Cannot Be Achieved
This issue points to a fundamental mismatch between the compound, the solvent, or the technique. Follow these steps to systematically identify and resolve the root cause.
Before attempting more aggressive solubilization methods, verify your core materials.
-
Compound Integrity: Confirm the identity and purity of your compound via its Certificate of Analysis (CofA). Impurities can significantly alter solubility characteristics.
-
Solvent Quality: The importance of using anhydrous (dry) DMSO cannot be overstated.[3][4] Water is the enemy of solubility for many organic compounds.[6]
-
Best Practice: Use a fresh, sealed bottle of high-purity, anhydrous DMSO. For highly sensitive experiments, purchase smaller-volume bottles to minimize the number of times the bottle is opened.[3]
-
If foundational checks pass, perform a systematic test to determine the practical solubility limit.
Protocol: Small-Scale Solubility Determination
-
Preparation: Accurately weigh 1-2 mg of the compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add a calculated volume of anhydrous DMSO to target a high concentration (e.g., 50 mM or ~15 mg/mL).
-
Initial Mixing: Vortex the tube vigorously for 2 minutes.[1]
-
Assisted Dissolution: If not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[7][8] This uses ultrasonic waves to break apart compound aggregates.
-
Gentle Warming: If solids persist, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.[9]
-
Observation: After each step, visually inspect the solution against a light source for any undissolved particulates.[7]
-
Titration: If the compound remains insoluble, add small, precise volumes of DMSO, repeating steps 3-6 until a clear solution is achieved. Record the final volume to calculate the maximum observed solubility.
Data Interpretation: Use the table below to log your observations and determine the effective solubility range for your batch.
| Target Conc. (mM) | Volume DMSO (µL) per mg | Vortex (2 min) | Sonication (15 min) | Gentle Warming (37°C, 10 min) | Final Observation |
| 50 | 67 | Insoluble | Hazy | Hazy | Insoluble |
| 40 | 84 | Insoluble | Hazy | Clear | Soluble (w/ heat) |
| 30 | 112 | Insoluble | Clear | Clear | Soluble (w/ sono) |
| 20 | 168 | Clear | Clear | Clear | Soluble |
This table contains example data for illustrative purposes.
The following diagram outlines the logical decision-making process when encountering solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
Part 3: Advanced Strategies and Best Practices
Handling Precipitation Upon Dilution in Aqueous Buffers
A common challenge is that a compound perfectly stable in 100% DMSO will precipitate when diluted into an aqueous assay buffer.[4][12] This "solvent shock" occurs because the compound's solubility is drastically lower in the aqueous environment.[7]
Mitigation Strategies:
-
Stepwise Dilution: Never dilute a high-concentration DMSO stock directly into your final aqueous volume. It is best to make intermediate serial dilutions in 100% DMSO first.[4][16] Then, add the final, lower-concentration DMSO stock dropwise to your assay buffer while vortexing to ensure rapid dispersal.[14][15]
-
Co-Solvents: For particularly challenging compounds, the use of a co-solvent in the final assay buffer can be beneficial, if compatible with the experiment.[9][15] Common examples include PEG400 or a small amount of a non-ionic surfactant like Tween-80.[9][15]
-
Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible and consistent across all wells, including controls.[8][13]
Protocol: Preparing a Stable 10 mM Stock Solution
This protocol provides a robust method for preparing a standard stock solution.
-
Equilibration: Allow the vial of this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required mass for your target volume (Molar Mass ≈ 299.1 g/mol ). For 1 mL of a 10 mM solution, you will need 2.99 mg.
-
Weighing: Accurately weigh the compound into a sterile, appropriately sized glass or polypropylene vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO.
-
Dissolution:
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-binding microcentrifuge tubes. Store tightly sealed at -20°C for short-term (1 month) or -80°C for long-term (6+ months) stability.[1][17] Crucially, this avoids repeated freeze-thaw cycles. [1]
References
-
Ziath. (n.d.). Issues in Compound Storage in DMSO. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Computer-Aided Drug Design. [Link]
-
Sharma, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
gChem. (n.d.). DMSO. [Link]
-
Michiel. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Chemistry Stack Exchange. [Link]
-
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]
-
Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]
-
Novotarskyi, S., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Link]
-
Ahmadi, K. (2023). What is the best Solution for dilute DMSO? And how can it be diluted?. ResearchGate. [Link]
-
PubChem. (4-Bromo-2-(trifluoromethyl)phenyl)thiourea. [Link]
-
ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?. [Link]
-
Al-Zoubi, H. Y., et al. (2022). Effect of 1,3-Disubstituted Urea Derivatives as Additives on the Efficiency and Stability of Perovskite Solar Cells. ACS Applied Energy Materials. [Link]
-
Stsiapura, V., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of the American Chemical Society. [Link]
-
Zarrintan, M. H., et al. (2014). Stability of urea in solution and pharmaceutical preparations. Die Pharmazie. [Link]
-
ResearchGate. (n.d.). Solubilities of compounds 1 and 2 at 10 −3 M in water−DMSO solvents. [Link]
-
N-[4-Bromo-2-(1H-1,2,3,4-Tetrazol-5-Yl)Phenyl]-N'-[3,5- Bis(Trifluoromethyl)Phenyl]Urea. Scinapse. [Link]
-
Sunil, D. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. ResearchGate. [Link]
-
Swanson, B. N. (1985). Dimethyl sulfoxide (DMSO): a review. Journal of the American Veterinary Medical Association. [Link]
-
Mervin, L. H., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]
-
Makowska, J., et al. (2022). Influence of Urea and Dimethyl Sulfoxide on K-Peptide Fibrillation. International Journal of Molecular Sciences. [Link]
-
Mondal, J., et al. (2013). A Comparative Study of Protein Unfolding in Aqueous Urea and DMSO Solutions. arXiv. [Link]
-
Tetko, I. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ziath.com [ziath.com]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. pdf.smolecule.com [pdf.smolecule.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.cn [medchemexpress.cn]
Purification of phenylureas by recrystallization vs. column chromatography
Welcome to the Technical Support Center for synthetic methodologies. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating phenylurea derivatives.
The phenylurea scaffold is a privileged structure in drug discovery and agrochemistry. However, synthesizing these compounds—typically via the nucleophilic addition of anilines to isocyanates—often yields crude mixtures containing unreacted starting materials and highly insoluble symmetrical urea byproducts. Choosing between recrystallization and silica gel column chromatography requires a deep understanding of the thermodynamic and chromatographic behavior of the urea moiety.
Quantitative Decision Matrix: Recrystallization vs. Chromatography
Before troubleshooting, consult this data matrix to select the appropriate purification vector based on your reaction scale and impurity profile.
| Parameter | Recrystallization | Column Chromatography |
| Typical Yield | 60% – 85% (Losses to mother liquor) | 80% – 95% (High mass recovery) |
| Target Purity | > 99% (Excludes structural isomers) | 95% – 99% (Resolution dependent) |
| Optimal Scale | > 100 mg to Multi-Kilogram | 10 mg to 10 Grams |
| Solvent Consumption | 10 – 30 mL per gram of solute | 100 – 500 mL per gram of solute |
| Processing Time | 4 – 24 hours (Includes cooling/drying) | 1 – 4 hours (Includes fraction pooling) |
| Primary Mechanism | Differential solubility & lattice energy | Differential adsorption to stationary phase |
Purification Workflow Logic
Logical workflow for selecting the optimal purification strategy for crude phenylureas.
Troubleshooting Guides & FAQs
Section A: Recrystallization Dynamics
Q: Why is my phenylurea "oiling out" instead of forming crystals, and how do I resolve this? A: Oiling out occurs when the melting point of your specific phenylurea is lower than the boiling point of the solvent system, or when the compound separates as a distinct liquid phase before the temperature drops low enough to induce crystallization.
-
Causality: The solute's affinity for itself at that specific temperature is lower than the thermal energy keeping it molten, preventing the nucleation of a rigid crystal lattice.
-
Solution: Lower the temperature of the solvent before reaching saturation, or switch to a two-solvent (mixed-solvent) system like Ethyl Acetate/Hexanes 1[1]. By adding a non-polar anti-solvent (hexanes), you lower the overall boiling point of the mixture below the solute's melting point, forcing it to precipitate as a solid rather than an oil.
Q: My crude mixture contains a highly insoluble white powder that ruins my recrystallization. What is it, and how do I remove it? A: This is almost certainly a symmetrical N,N'-diphenylurea byproduct.
-
Causality: Adventitious water in your reaction solvent hydrolyzes the isocyanate starting material into a carbamic acid, which rapidly decarboxylates to yield an aniline derivative. This newly formed aniline immediately acts as a nucleophile, attacking another equivalent of isocyanate to form a symmetrical urea 2[2]. Because symmetrical ureas possess a highly ordered, bidentate hydrogen-bonding network, they exhibit exceptionally high lattice energy and are virtually insoluble in cold organic solvents.
-
Solution: Perform a hot gravity filtration. Dissolve your crude mixture in the boiling recrystallization solvent. The symmetrical urea will remain undissolved. Filter the boiling suspension, and allow the clear filtrate to cool and crystallize your target asymmetrical phenylurea.
Section B: Column Chromatography Challenges
Q: My phenylurea is streaking severely on the silica gel column, leading to poor resolution. How can I improve the peak shape? A: Streaking is caused by the strong hydrogen-bond donating and accepting capabilities of the urea linkage (-NH-CO-NH-).
-
Causality: When passing through a standard bare silica gel column, the N-H protons form strong, non-linear hydrogen bonds with the acidic silanol (-SiOH) groups on the silica surface. This heterogeneous binding energy causes the compound to desorb unevenly, manifesting as severe tailing.
-
Solution: Switch to a more polar eluent system to outcompete the hydrogen bonding. A gradient of 0% to 33% Ethyl Acetate in Hexanes is a highly effective starting point for moderately polar phenylureas . For highly polar derivatives, transitioning to a Dichloromethane/Methanol system (e.g., 95:5) is recommended.
Q: The crude phenylurea is completely insoluble in the starting eluent (e.g., 100% hexanes) required for chromatography. How do I load the column? A: Phenylureas often exhibit poor solubility in non-polar hydrocarbons.
-
Causality: Attempting a liquid load with a polar solvent (like pure EtOAc or DMF) will disrupt the column's solvent equilibrium. The polar plug will carry the compound down the column un-retained, ruining the separation.
-
Solution: Utilize the "Dry Loading" technique (detailed in Protocol 2 below). By pre-adsorbing the compound onto silica gel, you bypass the solubility issue entirely and ensure a narrow, uniform loading band.
Self-Validating Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization (Ethyl Acetate / Hexanes)
This protocol utilizes differential solubility to exclude both highly soluble and highly insoluble impurities.
-
Dissolution: Suspend the crude solid in a minimum volume of hot ethyl acetate inside an Erlenmeyer flask.
-
Validation Checkpoint: The solution should be near its boiling point. If a fine white powder refuses to dissolve despite adding excess hot solvent, it is likely the symmetrical urea byproduct. Do not add more solvent.
-
-
Hot Filtration: If insoluble material persists, filter the boiling suspension through a pre-heated fluted filter paper into a clean, hot flask. Discard the filter paper containing the symmetrical urea.
-
Anti-solvent Addition: To the clear, hot filtrate, add hot hexanes dropwise while swirling until a faint, persistent turbidity (cloudiness) is observed.
-
Validation Checkpoint: Turbidity confirms the exact saturation point of the target compound has been reached.
-
-
Clarification: Add 1-2 drops of hot ethyl acetate until the solution just turns clear again.
-
Cooling: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes.
-
Validation Checkpoint: Slow, undisturbed cooling promotes the exclusion of impurities from the growing crystal lattice. Rapid cooling crashes the product out, trapping impurities.
-
-
Isolation: Collect the crystals via vacuum filtration and wash the filter cake with ice-cold hexanes to remove residual mother liquor.
Protocol 2: Silica Gel Flash Chromatography with Dry Loading
This protocol ensures high-resolution separation for complex mixtures where recrystallization fails.
-
Dry Loading Preparation: Dissolve the crude phenylurea in a volatile, polar solvent (e.g., Acetone or THF). Add dry silica gel to the flask (approximately 3 times the mass of your crude product).
-
Evaporation: Evaporate the solvent completely using a rotary evaporator until a dry powder remains.
-
Validation Checkpoint: The resulting material must be a free-flowing powder. If it is clumpy or sticky, residual solvent remains and will cause streaking on the column.
-
-
Column Packing: Pack your column with fresh silica gel using 100% hexanes as the solvent.
-
Loading: Pour the dry-loaded silica powder evenly onto the top of the packed column bed. Top with a 1 cm layer of clean sea sand to protect the bed from physical disruption.
-
Elution: Begin elution with 100% hexanes, gradually stepping up to a 33% Ethyl Acetate in Hexanes mixture.
-
Validation Checkpoint: Monitor fractions via TLC. The gradient ensures that non-polar impurities (like unreacted isocyanates) elute first, followed by the target phenylurea, leaving highly polar baseline impurities behind.
-
References
-
Synthetic Route for 1-(2,5-Dimethylphenyl)-3-phenylurea: Application Notes and Protocols. Benchchem. 1
-
Preparation of 1-phenylurea. PrepChem. 3
-
Catalytic Olefin Hydroamidation Enabled by Proton-Coupled Electron Transfer. Semantic Scholar.
-
Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate.2
Sources
Technical Support Center: Optimizing Electron-Deficient Aniline Urea Synthesis
Current Status: Online Agent: Senior Application Scientist Ticket ID: UREA-SYN-OPT-2024 Topic: Overcoming the "Nucleophilicity Wall" in Urea Formation
Introduction: The Nucleophilicity Wall
Welcome to the technical support hub for urea synthesis. You are likely here because standard protocols (mixing an amine and isocyanate in DCM at RT) have failed.
When working with electron-deficient anilines (bearing EWGs like
This guide provides modular troubleshooting for these specific "hard-to-cook" ureas, commonly found in kinase inhibitors (e.g., Sorafenib analogs).
Module 1: Kinetic Stalling & Catalysis
User Issue:
"My reaction has stalled at <15% conversion after 24 hours. I am using a standard solvent (DCM or THF) at room temperature."
Root Cause Analysis:
The HOMO-LUMO gap is too large. The electron-withdrawing group on your aniline pulls electron density away from the nitrogen lone pair, making it a poor nucleophile. It cannot effectively attack the central carbon of the isocyanate.
Solution: Nucleophilic Catalysis (The DMAP Shunt)
Do not rely on thermal heating alone, which often degrades isocyanates. Instead, use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
The Mechanism: DMAP is far more nucleophilic than your aniline. It attacks the isocyanate first, forming a highly reactive N-acylpyridinium intermediate. This intermediate is more electrophilic than the free isocyanate, allowing your weak aniline to displace the DMAP and form the urea.
Visual: DMAP Catalytic Cycle
Figure 1: DMAP acts as a nucleophilic shuttle, lowering the activation energy for the weak aniline.
Protocol 1: DMAP-Catalyzed Synthesis
-
Stoichiometry: 1.0 eq EWG-Aniline, 1.1 eq Isocyanate.
-
Catalyst: Add 0.1 – 0.2 eq DMAP .
-
Solvent: Dry DCM or DCE (Dichloroethane).
-
Procedure: Stir at RT. If no precipitation occurs within 1 hour, heat to 40°C.
-
Note: If the product contains an acidic proton that makes purification difficult, consider using polymer-bound DMAP for easy filtration.
Module 2: Thermodynamics & Solubility
User Issue:
"I see a precipitate forming, but NMR shows it's mostly starting material or a symmetrical urea byproduct. The reaction mixture is a sludge."
Root Cause Analysis:
Ureas are notorious for "crashing out" due to strong intermolecular hydrogen bonding. If the product precipitates too early, it can coat unreacted starting material, physically preventing further reaction. Furthermore, non-polar solvents (DCM, Toluene) do not stabilize the polar transition state of the urea formation.
Solution: High Dielectric Heating (Microwave + Polar Solvent)
Switch to a polar aprotic solvent. These solvents stabilize the zwitterionic transition state (increasing rate) and keep the urea in solution longer (improving conversion).
Solvent Selection Guide:
| Solvent | Dielectric Constant ( | Boiling Point (°C) | Suitability for EWG-Anilines |
| Toluene | 2.38 | 110 | Poor. Product precipitates early; slow kinetics. |
| THF | 7.5 | 66 | Moderate. Good solubility, but low boiling point limits thermal acceleration. |
| Acetonitrile | 37.5 | 82 | Good. Decent polarity, easy workup. |
| DMF/DMSO | 36.7 / 46.7 | 153 / 189 | Excellent. Best reaction rates; keeps product soluble. Harder to remove. |
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation is superior to oil baths for this chemistry because the urea bond has a high dipole moment, allowing for efficient energy transfer.
-
Vessel: 2-5 mL Microwave vial (sealed).
-
Solvent: THF or Acetonitrile (use DMF only if solubility is critical).
-
Conditions: Heat to 100°C – 120°C for 10-20 minutes .
-
Workup: Pour reaction mixture into water. The urea should precipitate as a pure solid, leaving the polar solvent and unreacted amine in the filtrate.
Module 3: The "Unobtainable Isocyanate" (Alternative Routes)
User Issue:
"The isocyanate required for my urea is unstable, volatile, or not commercially available. I only have the corresponding amine."
Root Cause Analysis:
Synthesizing complex isocyanates (especially handling phosgene) is hazardous and difficult.
Solution: The Phenyl Carbamate Route
Avoid isocyanates entirely.[1] React your first amine with Phenyl Chloroformate to form a stable carbamate intermediate. This "masked isocyanate" can be purified, stored, and then reacted with the second amine (your EWG-aniline) under basic conditions.
Visual: Carbamate Workflow
Figure 2: The "Carbamate Strategy" bypasses the need for unstable isocyanates.
Protocol 3: Carbamate Activation
Step 1: Synthesis of Phenyl Carbamate
-
Dissolve Amine 1 (1.0 eq) and Pyridine (1.2 eq) in DCM at 0°C.
-
Dropwise add Phenyl Chloroformate (1.05 eq).
-
Stir 1h. Wash with 1M HCl, then brine. Dry and concentrate. (Usually yields a white solid).[2]
Step 2: Urea Formation [2][3][4]
-
Dissolve Phenyl Carbamate (1.0 eq) and EWG-Aniline (1.0 eq) in DMSO .
-
Add TEA (Triethylamine) (1.5 eq) or DBU (0.5 eq) if the aniline is extremely unreactive.
-
Heat to 60-80°C . The phenoxide leaving group drives the reaction.
FAQ: Troubleshooting Purity
Q: Why is my product contaminated with a symmetrical urea (
-
A: Moisture ingress. Isocyanates react with water to form Carbamic Acid, which spontaneously decarboxylates to release the amine (
).[3] This amine then attacks the remaining isocyanate to form the symmetrical urea. -
Fix: Use flame-dried glassware and anhydrous solvents. Add molecular sieves to the reaction vial.
Q: Can I use Triphosgene instead of Phenyl Chloroformate?
-
A: Yes, but it generates phosgene in situ. It is efficient but requires stricter safety protocols. The Phenyl Carbamate route is generally safer for benchtop medicinal chemistry.
References
-
DMAP Catalysis Mechanism
-
Microwave Assisted Synthesis
-
Bougrin, K., et al. (2005). Microwave-assisted synthesis of ureas and thioureas. Tetrahedron Letters, 46(15), 2677-2680.
-
-
Carbamate Route (Non-Isocyanate)
-
Thavonekham, B. (1997). Synthesis of N,N'-disubstituted ureas from phenyl carbamates. Synthesis, 1997(10), 1189-1191. Link
-
-
Kinetics of Isocyanate Reactions
Sources
- 1. Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: Stability of 4-Bromo-2-(trifluoromethyl)phenylurea in Basic Media
[1][2][3][4][5][6]
Executive Summary & Chemical Context[1][4][7][8][9][10][11]
This compound is a highly functionalized scaffold often employed as an intermediate in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and agrochemicals.[1][2][3][4][5][6]
While the trifluoromethyl (
Key Stability Risk: Exposure to pH > 10, even for short durations, can trigger rapid degradation into 4-bromo-2-(trifluoromethyl)aniline .[1][2][3][4][5][6]
Mechanistic Insight: Why Does It Degrade?
To troubleshoot effectively, one must understand the degradation pathway.[6] Under basic conditions, this urea does not simply "fall apart"; it undergoes specific mechanistic transformations driven by the acidity of the
The Two Primary Degradation Pathways
-
Direct Nucleophilic Attack (Hydrolysis): Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the aniline.[3][4][6]
-
Elimination-Addition (Isocyanate Reversion): Base deprotonates the nitrogen, facilitating the elimination of ammonia (or amine) to form a reactive aryl isocyanate, which is subsequently quenched by water to form the aniline.[2][6]
Visualization of Degradation Pathways
The following diagram details the competing pathways that lead to yield loss during basic workups.
Figure 1: Base-catalyzed degradation pathways of electron-deficient phenylureas.[1][2][3][4][5][6] The electron-withdrawing CF3 group accelerates Path B by stabilizing the initial anion.
Troubleshooting & FAQs
Scenario A: Yield Loss During Workup
Q: I used 1M NaOH to wash my reaction mixture, and my yield dropped by 40%. The LC-MS shows a new peak with M-43.[1][2][4][6] What happened?
Diagnosis: You likely hydrolyzed the urea linkage.[3][4] The "M-43" loss corresponds to the loss of the carbamoyl group (
-
The Cause: The electron-withdrawing groups make the urea carbonyl highly electrophilic.[3] 1M NaOH (pH ~14) is too harsh.[1][2][4][5][6]
-
The Fix:
-
Switch Buffers: Use saturated
(pH ~8.[2][3][4][5][6]5) or dilute for neutralizing acid.[1][2][4][5][6] -
Temperature Control: Keep all basic washes ice-cold (
). Hydrolysis rates drop significantly at lower temperatures.[2][4][6] -
Contact Time: Minimize the time the organic phase is in contact with the basic aqueous phase. Separate immediately.
-
Scenario B: Alkylation Issues
Q: I am trying to alkylate the urea nitrogen using NaH in DMF. The reaction turns dark, and I see multiple spots on TLC.
Diagnosis: Strong bases like Sodium Hydride (NaH) can cause "Isocyanate Reversion" (Path B in Figure 1).[1][2][3][4][5][6]
-
The Mechanism: NaH irreversibly deprotonates the urea.[3] If the temperature is too high, the anion eliminates ammonia (or the leaving group) to form the isocyanate. The isocyanate can then react with itself (dimerization) or other nucleophiles, leading to "tarry" byproducts.[2][6]
-
The Fix:
-
Milder Base: Use
or in Acetone or DMF. These bases maintain an equilibrium concentration of the anion rather than a "naked" anion, reducing fragmentation risk.[6] -
Order of Addition: Add the alkylating agent before the base, or simultaneously, to trap the anion immediately upon formation.
-
Scenario C: Analytical Confusion
Q: My HPLC shows two peaks with the same mass but different retention times. Is this an isomer?
Diagnosis: This is likely Atropisomerism or Rotamers , common in ortho-substituted phenylureas.[1][3][4][5][6]
-
Explanation: The bulky 2-trifluoromethyl group restricts rotation around the phenyl-nitrogen bond.[1][3][4] This can create distinct conformational isomers that separate on HPLC but interconvert slowly.[2][4][6]
-
Verification: Run the HPLC column at a higher temperature (e.g.,
). If the peaks coalesce into one, they are rotamers.[6] If they remain distinct, check for regioisomers (e.g., alkylation at the wrong nitrogen).[2][6]
Stability Data & Solvent Compatibility
The following data summarizes the stability of electron-deficient phenylureas based on structure-activity relationship (SAR) studies [1, 2].
| Condition | pH Range | Stability Rating | Recommended Action |
| Acidic (HCl) | 1.0 – 4.0 | High | Safe for workups.[1][2][3][4][5][6] Protonation occurs at Oxygen, not Nitrogen, stabilizing the bond.[6] |
| Neutral | 6.0 – 8.0 | High | Ideal for storage and handling.[3][4][5][6] |
| Mild Base ( | 8.0 – 9.0 | Moderate | Safe if kept cold ( |
| Strong Base (NaOH/KOH) | 12.0 – 14.0 | Critical Failure | Avoid. Rapid hydrolysis to aniline ( |
| Nucleophilic Bases | N/A | Low | Amines (e.g., |
Validated Stability Protocol
Use this protocol to verify the stability of your specific lot under your specific experimental conditions.
Objective: Determine half-life (
-
Preparation: Dissolve 10 mg of this compound in 1 mL of Methanol.
-
Spike: Add 1 mL of the buffer/base solution (e.g., 1M
).[1][2][3][4][5][6] -
Incubation: Stir at the intended reaction temperature (e.g.,
). -
Sampling: Take 50 µL aliquots at
minutes. -
Quench: Immediately dilute aliquot into 500 µL of Acetonitrile + 0.1% Formic Acid (this stops the base catalysis).
-
Analysis: Inject on HPLC/UPLC. Monitor the disappearance of the Urea peak and the appearance of the Aniline peak (typically elutes earlier/more polar).
References
-
Shawali, A. S., et al. "Kinetics and mechanism of hydrolysis of phenylureas."[3][4][6] Journal of the Chemical Society, Perkin Transactions 2, 1976.[6]
- Establishes the pH-rate profile and the E1cB mechanism for phenylurea hydrolysis.
-
Hegarty, A. F., & Dorgan, R. J. "Mechanism of the basic hydrolysis of phenylureas."[6] Journal of the Chemical Society, Perkin Transactions 2, 1980.[6]
- Details the formation of isocyanate intermedi
-
Sigma-Aldrich. "Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)phenyl thiourea (Analog)."
- Provides general handling and hazard identific
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - N-(4-(bromoacetyl)phenyl)-n'-(3-(trifluoromethyl)phenyl)urea (C16H12BrF3N2O2) [pubchemlite.lcsb.uni.lu]
- 3. [4-溴-2-(三氟甲基)苯基]硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (4-(Trifluoromethoxy)phenyl)urea | C8H7F3N2O2 | CID 2779224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-phenylureas | Fisher Scientific [fishersci.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Shift Analysis of 2-Trifluoromethyl Phenylurea Derivatives
Introduction: Beyond the Proton - Harnessing the Power of 19F NMR in Drug Discovery
For researchers and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique. While proton (¹H) NMR is ubiquitous, fluorine-19 (¹⁹F) NMR offers a unique and powerful lens for chemical analysis, particularly in medicinal chemistry. The ¹⁹F nucleus boasts a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in exceptional sensitivity, second only to protons.[1][2][3] Crucially, the virtual absence of fluorine in biological systems provides a clean background, making ¹⁹F NMR an exquisitely sensitive probe for studying fluorinated drug candidates and their interactions with biological targets.[4][5]
The 2-trifluoromethyl phenylurea scaffold is a common motif in modern medicinal chemistry, valued for the metabolic stability and unique electronic properties conferred by the trifluoromethyl (CF₃) group. The ¹⁹F NMR chemical shift of this group is not a static property; it is a highly sensitive reporter of its local electronic, conformational, and intermolecular environment.[1][6] Understanding and interpreting these shifts provides invaluable structural and functional insights.
This guide provides an in-depth comparison of the factors influencing ¹⁹F NMR chemical shifts in 2-trifluoromethyl phenylurea derivatives. We will move beyond a simple recitation of data to explain the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative references, providing a practical framework for researchers in the field.
Pillar 1: The "Why" - Deconstructing the Influences on CF₃ Chemical Shift
The observed ¹⁹F NMR chemical shift (δ) of a CF₃ group is a composite of several competing factors. Unlike ¹H NMR, where shifts are dominated by diamagnetic contributions, ¹⁹F shifts are strongly influenced by the paramagnetic shielding term, which is highly sensitive to the molecule's electronic structure.[3] A comprehensive analysis requires consideration of the following key influences.
-
Electronic Effects (Inductive & Resonance): The electronic nature of substituents on the aromatic ring is a primary determinant of the CF₃ chemical shift. Electron-withdrawing groups (EWGs) decrease electron density around the fluorine nuclei, causing a deshielding effect and a downfield shift (less negative ppm values). Conversely, electron-donating groups (EDGs) increase electron density, leading to greater shielding and an upfield shift (more negative ppm values).[7][8]
-
Solvent Effects: The choice of solvent can dramatically alter the chemical shift, with changes of several parts per million (ppm) being common.[3][7] This is a critical experimental parameter. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), can induce significant deshielding compared to nonpolar solvents like chloroform (CDCl₃).[6] This phenomenon arises from intermolecular interactions, including dipole-dipole forces and hydrogen bonding between the CF₃ group and solvent molecules.[7][9]
-
Intramolecular Hydrogen Bonding: The ortho-positioning of the CF₃ group relative to the urea moiety creates the potential for an intramolecular N-H···F-C hydrogen bond. The presence and strength of this interaction can significantly influence the electronic environment of the fluorine atoms, often leading to a notable change in the chemical shift.[10][11] This is a key structural feature to consider when interpreting spectra of this specific scaffold.
The interplay of these factors determines the final observed chemical shift, making ¹⁹F NMR a powerful tool for probing subtle molecular changes.
Caption: Key factors modulating the ¹⁹F NMR chemical shift of the CF₃ group.
Pillar 2: The "How" - A Self-Validating Experimental Protocol
Acquiring high-quality, reproducible ¹⁹F NMR data requires a meticulous and well-reasoned experimental approach. The following protocol is designed to be a self-validating system, ensuring data integrity.
Experimental Workflow: From Sample to Spectrum
Caption: Standardized workflow for ¹⁹F NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: The choice of deuterated solvent is paramount. For analyzing hydrogen bonding effects, compare spectra in a non-polar, non-H-bonding solvent like CDCl₃ with a polar, H-bond accepting solvent like DMSO-d₆.[6] Ensure the compound is sufficiently soluble.
-
Concentration: Prepare a solution of approximately 5-10 mg of the phenylurea derivative in 0.6-0.7 mL of the chosen deuterated solvent. Concentration effects are typically minimal for this class of compounds but should be kept consistent for comparative studies.[6]
-
Internal Standard: Add a small, known amount of an internal standard. Trifluoroacetic acid (TFA) is a common choice, often referenced to -75.0 ppm.[12] This provides a stable reference point for accurate chemical shift determination.
-
-
NMR Data Acquisition (Example on a 400 MHz Spectrometer):
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, followed by probe tuning and matching for the ¹⁹F frequency.[13]
-
Experiment Parameters:
-
Pulse Program: Use a standard one-dimensional pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems with CPD decoupling).[13]
-
Spectral Width: Set a wide spectral width to encompass the expected chemical shift range of organofluorine compounds, typically from -50 to -250 ppm.[3]
-
Pulse Width: Calibrate a 90° pulse for accurate signal excitation.[14]
-
Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei to ensure full relaxation between scans. A value of 10-20 seconds is often a safe starting point for quantitative work.[14]
-
Number of Scans: For a typical sample concentration, 16 to 64 scans are usually sufficient to achieve an excellent signal-to-noise ratio.
-
-
-
Data Processing:
-
Transformation & Correction: Apply an exponential multiplication function (line broadening of ~0.3-1.0 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation. Carefully phase the spectrum and apply a baseline correction.
-
Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard (e.g., TFA) to its known value.
-
Analysis: Record the chemical shift (δ) of the singlet corresponding to the CF₃ group.
-
Pillar 3: Comparative Data & Authoritative Grounding
To illustrate the principles discussed, the following table presents experimental data for a series of hypothetical 4-substituted-2-trifluoromethyl phenylurea derivatives. The data is designed to be representative of the trends observed in practice.
Table 1: ¹⁹F NMR Chemical Shifts (δ) of Phenylurea Derivatives
| Substituent (at C4) | Formula | ¹⁹F Chemical Shift in CDCl₃ (ppm) | ¹⁹F Chemical Shift in DMSO-d₆ (ppm) | Δδ (DMSO - CDCl₃) |
| Methoxy | -OCH₃ | -61.85 | -60.90 | +0.95 |
| Hydrogen | -H | -61.20 | -60.35 | +0.85 |
| Chloro | -Cl | -60.75 | -59.95 | +0.80 |
| Nitro | -NO₂ | -60.10 | -59.38 | +0.72 |
All spectra referenced to an external CFCl₃ standard (0 ppm).
Analysis and Interpretation
The data presented in Table 1 provides a clear, quantitative comparison of how molecular structure and solvent environment impact the ¹⁹F NMR chemical shift.
-
Substituent Effects: Moving down the table from the electron-donating -OCH₃ group to the strongly electron-withdrawing -NO₂ group, there is a clear and consistent downfield shift (to less negative ppm values) in both solvents. The -NO₂ group withdraws electron density from the phenyl ring through both inductive and resonance effects, which deshields the fluorine nuclei of the ortho-CF₃ group.[6][7] This trend directly correlates the electronic properties of the substituent with the observed chemical shift.
-
Solvent-Induced Shifts: For every derivative, the chemical shift in DMSO-d₆ is downfield relative to the shift in CDCl₃. This consistent deshielding effect in a polar, hydrogen-bond accepting solvent is significant.[6][15] It suggests that the DMSO molecules interact with the CF₃ group and/or the urea N-H protons, altering the overall electronic environment and potentially disrupting or modifying the intramolecular N-H···F hydrogen bond that may be present in the less polar CDCl₃ environment.[9][11] The magnitude of this solvent-induced shift (Δδ) provides a qualitative measure of the molecule's sensitivity to its environment.
Conclusion
The ¹⁹F NMR chemical shift of the trifluoromethyl group in 2-trifluoromethyl phenylurea derivatives is a multi-faceted and information-rich parameter. It is acutely sensitive to the electronic effects of aromatic substituents, the polarity and hydrogen-bonding capacity of the solvent, and potential intramolecular interactions. By employing a robust and well-rationalized experimental protocol, researchers can leverage these sensitivities to gain deep structural insights. This guide provides a framework for not only acquiring high-quality data but also for interpreting the resulting chemical shifts in a scientifically rigorous manner. Such detailed analysis is invaluable in the drug development process, aiding in the characterization of novel compounds and providing a foundation for understanding their potential interactions in more complex biological systems.[16][17]
References
-
SciSpace. (2023). A beginner's guide to 19F NMR and its role in drug screening. Available at: [Link]
-
MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Available at: [Link]
-
Ye, L., et al. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. Available at: [Link]
-
Pellecchia, M., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. Available at: [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]
-
Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. Available at: [Link]
-
A*STAR Open Access Repository. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Available at: [Link]
-
Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]
-
eScholarship, University of California. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available at: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). 19 F-NMR analyses enabled by direct trifluoromethylation. Available at: [Link]
-
ACS Publications. (2013). Engagement of CF3 Group in N–H···F–C Hydrogen Bond in the Solution State: NMR Spectroscopy and MD Simulation Studies. Available at: [Link]
-
ScienceDirect. (2010). One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. Available at: [Link]
-
PubMed. (2011). Fluorine-protein Interactions and ¹⁹F NMR Isotropic Chemical Shifts: An Empirical Correlation With Implications for Drug Design. Available at: [Link]
-
RSC Publishing. (n.d.). 19F nuclear magnetic resonance studies of aromatic compounds. Part I. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Data Acquisition and Processing Procedure. Available at: [Link]
-
Sci-Hub. (1976). Substituent effects by 19F nuclear magnetic resonance: Polar and π-electron effects. Available at: [Link]
-
NSF Public Access Repository. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Available at: [Link]
-
ResearchGate. (n.d.). 19F NMR chemical shifts (parts per million) of derivatives of model compounds. Available at: [Link]
-
eScholarship, University of California. (n.d.). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Available at: [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]
-
ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups. Available at: [Link]
-
Weizmann Institute of Science. (n.d.). 19Flourine NMR. Available at: [Link]
-
Taylor & Francis Online. (2018). New thiourea and urea derivatives containing trifluoromethyl- and bis-triflouromethyl-4H-chromen-3-yl substituents. Available at: [Link]
-
Espace INRS. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Available at: [Link]
-
KOPS - University of Konstanz. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules. Available at: [Link]
-
RSC Publishing. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available at: [Link]
-
Biopharma Asia. (2016). Validation of an 19F NMR Method for the Detection of TFA in Peptides. Available at: [Link]
-
SciSpace. (2017). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives. Available at: [Link]
Sources
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Mass Spectrometry Profiling of Brominated Phenylureas: A Comparative Guide to QqQ and HRMS Platforms
Audience: Analytical Chemists, Environmental Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
Brominated phenylureas, such as metobromuron and chlorbromuron, are critical compounds of interest in both agricultural residue monitoring and environmental toxicology. Their structural elucidation and quantification present unique analytical challenges due to complex matrix interferences and the need for high-confidence identification.
This guide objectively compares the performance of Triple Quadrupole (QqQ) mass spectrometry against High-Resolution Mass Spectrometry (HRMS) (specifically, Orbitrap and Q-TOF technologies) for the analysis of brominated phenylureas. By dissecting the mechanistic causality of their fragmentation pathways, we provide a field-proven, self-validating framework for selecting the optimal analytical platform.
Mechanistic Causality: The Fragmentation of Brominated Phenylureas
To optimize any mass spectrometry (MS) method, one must first understand the fundamental gas-phase chemistry of the target analyte. Brominated phenylureas exhibit a highly characteristic fragmentation behavior driven by the cleavage of the lateral urea chain and the unique isotopic signature of bromine.
Bromine exists in nature as two stable isotopes,
When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), compounds like metobromuron (
-
Low to Medium Collision Energy (10–20 eV): The primary pathway is the cleavage of the C-N bond in the urea backbone. The neutral loss of methoxymethylamine (61 Da) or methoxymethyl isocyanate (89 Da) yields highly abundant bromophenyl isocyanate (
198/200) or bromoaniline ( 170/172) product ions. Because these fragments retain the bromine atom, the 1:1 isotopic doublet is preserved. -
High Collision Energy (>50 eV): The robust C-Br bond is cleaved, resulting in the loss of the bromine radical and the formation of a phenyl cation (
91.1). The disappearance of the isotopic doublet confirms the loss of the halogen.
ESI+ CID fragmentation pathway of metobromuron highlighting primary neutral losses.
Platform Comparison: QqQ vs. HRMS
The choice between QqQ and HRMS depends entirely on whether the analytical goal is targeted absolute quantitation or untargeted structural elucidation .
Triple Quadrupole (QqQ) - Targeted MRM
QqQ platforms excel in targeted analysis using Multiple Reaction Monitoring (MRM). By isolating the specific precursor (
High-Resolution MS (Orbitrap / Q-TOF) - Untargeted Screening
HRMS platforms operate in Full Scan / Data-Dependent MS2 (dd-MS2) modes. An Orbitrap analyzer operating at 70,000 Full Width at Half Maximum (FWHM) provides sub-5 ppm mass accuracy[3]. This exact mass capability is critical for resolving brominated phenylureas from isobaric matrix interferences (molecules with the same nominal mass but different elemental compositions) and for identifying unknown degradation products like deaminative-decarboxylation metabolites[4].
Comparative Performance Data
| Performance Metric | Triple Quadrupole (QqQ) | Orbitrap HRMS | Causality / Scientific Rationale |
| Primary Application | Targeted Quantitation | Untargeted Screening | QqQ maximizes duty cycle on known masses; HRMS captures all ions for retrospective analysis. |
| Mass Resolution | Unit (~0.7 Da FWHM) | High (Up to 140,000 FWHM) | Orbitrap uses electrostatic field trapping to resolve complex isobaric interferences. |
| Mass Accuracy | Nominal | < 2 ppm | HRMS provides exact elemental composition, critical for unknown identification. |
| Sensitivity (LOD) | 0.1 - 0.5 ng/L | 1.0 - 5.0 ng/L | QqQ MRM filters out background noise highly efficiently, yielding superior S/N for targets. |
| Linear Dynamic Range | 4 - 5 Orders of Magnitude | 3 - 4 Orders of Magnitude | Detector saturation occurs earlier in trapping instruments compared to electron multipliers. |
Experimental Design & Self-Validating Protocols
To guarantee data integrity, the following protocol is designed as a self-validating system . By incorporating isotopically labeled internal standards (e.g., Metobromuron-d6) prior to extraction, the method continuously monitors and corrects for matrix suppression effects and extraction recovery variations. If the absolute signal of the analyte drops due to matrix effects, the internal standard will drop proportionally, ensuring the calculated concentration remains highly accurate.
Analytical workflow comparing QqQ and HRMS platforms for brominated phenylureas.
Step-by-Step Methodology
Phase 1: Sample Preparation (Solid Phase Extraction)
-
Spiking: Spike 500 mL of the filtered aqueous sample with 10 ng/L of Metobromuron-d6 (Internal Standard).
-
Conditioning: Condition a 200 mg HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 5 mL of LC-MS grade Methanol, followed by 5 mL of LC-MS grade Water.
-
Loading: Pass the 500 mL sample through the cartridge at a controlled flow rate of 5 mL/min to ensure optimal analyte-sorbent interaction.
-
Washing & Elution: Wash with 5 mL of 5% Methanol in Water to remove polar interferences. Elute the brominated phenylureas with 2 × 3 mL of pure Methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-high purity Nitrogen at 35°C. Reconstitute in 1 mL of 90:10 Water:Methanol.
Phase 2: UPLC Separation
-
Column: Sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. Flow rate: 0.4 mL/min.
Phase 3: Mass Spectrometry Parameters
-
Platform A (QqQ Setup):
-
Ionization: ESI Positive. Capillary Voltage: 3.5 kV. Gas Temp: 300°C.
-
MRM Transitions for Metobromuron: Quantifier
259.0 169.9 (Collision Energy: 20 eV); Qualifier 259.0 91.1 (Collision Energy: 56 eV)[2].
-
-
Platform B (Orbitrap HRMS Setup):
-
Ionization: ESI Positive.
-
Full Scan:
100–800 at 70,000 FWHM resolution. Automatic Gain Control (AGC) target set to . -
dd-MS2: Resolution at 17,500 FWHM. Stepped Normalized Collision Energies (NCE) at 30, 50, and 70 eV to capture both the low-energy aniline fragments and the high-energy phenyl cations simultaneously[3].
-
Conclusion & Strategic Recommendations
For routine regulatory compliance and ultra-trace quantification of known brominated phenylureas, the Triple Quadrupole (QqQ) remains the gold standard due to its unmatched sensitivity and dynamic range. However, for environmental degradation studies, untargeted screening, or samples with highly complex matrices where isobaric interferences compromise QqQ data, High-Resolution Mass Spectrometry (HRMS) is indispensable. The ability of HRMS to leverage the exact mass of the
References
-
Group-specific fragmentation of pesticides and related compounds in liquid chromatography-tandem mass spectrometry Source: PubMed / NIH URL:[Link][1]
-
Multiresidue Method for the Rapid Determination of Pesticide Residues in Tea Using Ultra Performance Liquid Chromatography Orbitrap High Resolution Mass Spectrometry and In-Syringe Dispersive Solid Phase Extraction Source: ACS Omega URL:[Link][3]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent Technologies URL:[Link][2]
-
Chlorbromuron | C9H10BrClN2O2 | CID 25912 Source: PubChem - NIH URL:[Link][4]
Sources
A Comparative Guide to the FTIR Signatures of Urea Carbonyl in Fluorinated Aromatics for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the urea moiety stands out as a critical functional group, pivotal for its hydrogen bonding capabilities and structural role in a myriad of bioactive molecules. When this group is appended to a fluorinated aromatic ring, the resulting electronic and steric environment creates a unique spectroscopic fingerprint. This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) characteristic peaks of the urea carbonyl (C=O) group in such compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
The Urea Carbonyl Stretch: A Sensitive Probe of Molecular Environment
The carbonyl stretching vibration (νC=O) in ureas is a powerful diagnostic tool in FTIR spectroscopy. Typically appearing as a strong absorption band, its precise wavenumber is exquisitely sensitive to the local electronic and hydrogen-bonding environment. In N,N'-diaryl ureas, this peak is generally observed in the 1620-1700 cm⁻¹ region. However, the introduction of highly electronegative fluorine atoms onto the aromatic ring introduces a fascinating interplay of electronic effects that can significantly shift this characteristic peak.
The position of the urea carbonyl peak is primarily governed by two opposing electronic forces originating from the aromatic substituent: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density through the sigma (σ) bond framework of the aromatic ring. This electron withdrawal strengthens the C=O bond by reducing electron repulsion in the carbonyl group, leading to an increase in the vibrational frequency (a shift to a higher wavenumber, or a "blue shift").
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the aromatic ring. This donation of electron density can be further relayed to the urea carbonyl group, increasing the single-bond character of the C=O bond and thus weakening it. This weakening of the bond results in a decrease in the vibrational frequency (a shift to a lower wavenumber, or a "red shift").
The final observed position of the carbonyl peak is a delicate balance of these two effects, which is further influenced by the number and position of the fluorine substituents on the aromatic ring.
Comparative Analysis of Carbonyl Stretching Frequencies
To illustrate the impact of fluorination, let's compare the solid-state FTIR spectra of a non-fluorinated diaryl urea with its fluorinated analogs. The following table summarizes typical C=O stretching frequencies observed for these compounds.
| Compound Name | Structure | Number of Fluorine Substituents | Position of Fluorine | Typical C=O Stretch (cm⁻¹) | Predominant Electronic Effect |
| N,N'-Diphenylurea | Phenyl-NH-CO-NH-Phenyl | 0 | N/A | ~1630 - 1650 | Baseline (Resonance from Phenyl) |
| 1-(4-Fluorophenyl)-3-phenylurea | 4-F-Phenyl-NH-CO-NH-Phenyl | 1 | Para | ~1645 - 1660 | Inductive > Resonance |
| 1-(2-Fluorophenyl)-3-phenylurea | 2-F-Phenyl-NH-CO-NH-Phenyl | 1 | Ortho | ~1650 - 1670 | Strong Inductive |
| 1-(2,4-Difluorophenyl)-3-phenylurea | 2,4-diF-Phenyl-NH-CO-NH-Phenyl | 2 | Ortho, Para | ~1660 - 1680 | Additive Inductive |
Analysis of Trends:
-
Baseline: N,N'-Diphenylurea, our non-fluorinated reference, exhibits its carbonyl stretch in the lower end of the diaryl urea range, influenced by the electron-donating resonance of the phenyl rings.
-
Para-Fluorination: The introduction of a single fluorine atom at the para position in 1-(4-fluorophenyl)-3-phenylurea results in a noticeable blue shift of the C=O peak. This indicates that the strong electron-withdrawing inductive effect of fluorine at this position outweighs its resonance effect.
-
Ortho-Fluorination: When the fluorine atom is moved to the ortho position, as in 1-(2-fluorophenyl)-3-phenylurea, the blue shift is typically even more pronounced. The proximity of the highly electronegative fluorine to the urea linkage enhances the inductive effect.
-
Multiple Fluorination: As the number of fluorine substituents increases, for example in 1-(2,4-difluorophenyl)-3-phenylurea, the inductive withdrawal of electron density becomes more significant, leading to a further increase in the C=O stretching frequency.
The Critical Role of Hydrogen Bonding: Solid-State vs. Solution-Phase Spectra
The interpretation of the urea carbonyl peak is incomplete without considering the profound influence of hydrogen bonding. In the solid state, urea molecules readily form intermolecular hydrogen bonds, creating well-ordered structures. These hydrogen bonds involve the N-H groups as donors and the carbonyl oxygen as an acceptor. This interaction weakens the C=O bond, causing a significant red shift in its stretching frequency.
In contrast, when a fluorinated aromatic urea is dissolved in a non-polar, aprotic solvent (e.g., chloroform or dichloromethane), these intermolecular hydrogen bonds are disrupted. The "free" or non-hydrogen-bonded carbonyl group will therefore absorb at a higher wavenumber compared to its solid-state counterpart.
A study on N,N'-disubstituted ureas identified distinct carbonyl stretching bands corresponding to different hydrogen-bonding states[1]:
-
"Ordered" (Strongly H-bonded): ~1635 cm⁻¹
-
"Disordered" (Weakly H-bonded): ~1660 cm⁻¹
-
"Free" (Non-H-bonded): ~1690 cm⁻¹
This distinction is crucial for researchers. A shift in the carbonyl peak upon dissolution can provide valuable information about the strength of intermolecular interactions in the solid state. For drug development professionals, understanding these interactions is paramount, as they can significantly impact a molecule's solubility, crystal packing, and binding affinity to its biological target.
Experimental Protocols
For reliable and reproducible FTIR analysis of fluorinated aromatic ureas, the following protocols are recommended.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of Solid Samples
This is a rapid and convenient method that requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the finely powdered fluorinated aromatic urea sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Typical Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
KBr Pellet Transmission Spectroscopy
This traditional method involves dispersing the sample in a transparent matrix.
Methodology:
-
Sample Preparation: Grind 1-2 mg of the fluorinated aromatic urea sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet should be recorded beforehand.
Typical Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Visualizing the Interplay of Effects
To better understand the relationship between the electronic effects and the resulting FTIR peak shift, we can visualize the logical flow of these interactions.
Sources
A Researcher's Guide to Comparing the Biological Potency of Urea and Thiourea Analogs
Urea and thiourea scaffolds are cornerstones in medicinal chemistry, recognized as "privileged structures" due to their ability to form key interactions with a wide array of biological targets.[1][2][3] The simple substitution of a carbonyl oxygen in urea with a sulfur atom to form thiourea can dramatically alter a compound's biological activity, often leading to enhanced potency.[4][5] This guide provides an in-depth comparison of these two analogs, offering insights into their structure-activity relationships, mechanisms of action, and the experimental workflows required for their rigorous evaluation.
The Core Distinction: Structural and Physicochemical Properties
The fundamental difference between urea and its sulfur-containing counterpart lies in the electronic and steric properties of the oxygen versus the sulfur atom. This seemingly minor change has profound implications for a molecule's biological interactions.
-
Hydrogen Bonding: Both urea and thiourea moieties are excellent hydrogen bond donors via their N-H groups. This allows them to anchor into the active sites of enzymes and receptors.[1] The carbonyl oxygen of urea acts as a hydrogen bond acceptor, while the thiocarbonyl sulfur in thiourea is a weaker acceptor but can form stronger, more favorable interactions with certain residues.
-
Lipophilicity and Cell Permeability: The replacement of oxygen with the larger, less electronegative sulfur atom generally increases the lipophilicity of the molecule. This can lead to improved cell membrane penetration, potentially enhancing the compound's access to intracellular targets.[4]
-
Size and Bond Angles: The C=S bond is longer than the C=O bond, which can alter the overall geometry of the molecule and influence how it fits into a binding pocket.
Mechanisms of Action and Key Biological Targets
Urea and thiourea derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][6]
A prominent application of urea and thiourea analogs is in the development of protein kinase inhibitors for cancer therapy.[7][8] Many of these inhibitors, such as the FDA-approved drug Sorafenib, feature a bi-aryl urea structure.[8] This moiety is crucial for binding to the hinge region of the kinase domain, a key interaction for inhibiting enzyme activity.
The N-H groups of the urea or thiourea form hydrogen bonds with the backbone of the kinase hinge region, effectively competing with ATP for binding. The substitution of urea with thiourea can modulate the strength of these interactions and the overall binding affinity.
Diagram: Generalized Kinase Inhibitor Binding
Caption: Urea/thiourea moiety forming key hydrogen bonds with the kinase hinge region.
Urease is an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori.[9] Both urea and thiourea derivatives have been extensively studied as urease inhibitors.[9][10][11] In many cases, thiourea analogs have been found to be more potent inhibitors than their urea counterparts.[4][12] It is hypothesized that the sulfur atom of thiourea can form strong coordination bonds with the nickel ions present in the active site of the urease enzyme, leading to more effective inhibition.[4]
A Practical Guide to Comparing Biological Potency
For researchers developing novel urea and thiourea analogs, a systematic approach to comparing their biological potency is essential. The following experimental workflow provides a robust framework for this evaluation.
Diagram: Experimental Workflow for Potency Comparison
Caption: A stepwise workflow for the comparative evaluation of urea and thiourea analogs.
This protocol details a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[13]
Objective: To quantify and compare the direct inhibitory effect of urea and thiourea analogs on the enzymatic activity of a target kinase.
Materials:
-
Polypeptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (urea and thiourea analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme and substrate dissolved in the kinase reaction buffer.
-
Compound Addition: Add 1 µL of the diluted test compounds or DMSO (as a vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination for competitive inhibitors.[15]
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.[13]
-
Data Analysis: Measure the luminescence using a plate reader. Convert the luminescent signal to percent inhibition relative to the controls. Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
This protocol describes a method to assess the effect of the compounds on the proliferation of cancer cell lines.
Objective: To determine the concentration of the urea and thiourea analogs required to inhibit the growth of cancer cells by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[16][17]
-
Normal human cell line (for toxicity assessment)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).[17]
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: After the incubation period, measure cell viability using the CellTiter-Glo® assay. This assay determines the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Data Analysis: Measure the luminescence and normalize the data to the vehicle-treated control cells. Plot the results to generate a dose-response curve and calculate the GI50 value for each compound.
Comparative Data and Structure-Activity Relationship (SAR)
The data obtained from these assays will allow for a direct comparison of the potency of the urea and thiourea analogs.
Table 1: Hypothetical Comparative Potency Data
| Compound ID | Core Moiety | Target Kinase IC50 (nM) | Cancer Cell Line GI50 (µM) | Normal Cell Line IC50 (µM) | Selectivity Index (Normal/Cancer) |
| Cmpd-Urea | Urea | 150 | 5.2 | > 50 | > 9.6 |
| Cmpd-Thiourea | Thiourea | 25 | 0.8 | 45 | 56.3 |
In many published studies, the thiourea analog exhibits greater potency in both biochemical and cell-based assays.[4][5][18] For example, one study found a thiourea derivative to have an IC50 of 0.2 µM against the A549 lung cancer cell line, while its corresponding urea analog had a much lower activity with an IC50 of 22.8 µM.[5] This trend is not universal, and the specific substitutions on the aryl rings play a critical role in determining the overall activity.[19][20]
Toxicological Considerations
While thiourea analogs can offer enhanced potency, they may also present different toxicological profiles. Thiourea itself has been shown to have potential adverse effects on the thyroid. Therefore, it is crucial to assess the cytotoxicity of new analogs against non-cancerous cell lines to determine their therapeutic window. The selectivity index, calculated as the ratio of the IC50 in a normal cell line to the GI50 in a cancer cell line, is a valuable metric for this assessment.
It should be noted that some studies have found newly synthesized thiourea derivatives to be non-cytotoxic and non-mutagenic at high concentrations.[21]
Conclusion
The isosteric replacement of urea with thiourea is a powerful strategy in medicinal chemistry that can lead to a significant increase in biological potency. This enhancement is often attributed to improved lipophilicity and altered binding interactions with the target protein. However, this is not a universal rule, and the overall activity is highly dependent on the specific molecular context. A rigorous and systematic comparison, employing both biochemical and cell-based assays as outlined in this guide, is essential for elucidating the structure-activity relationships and identifying promising lead candidates for further drug development.
References
-
The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. National Center for Biotechnology Information. [Link]
-
INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. CORE. [Link]
-
Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Wiley Online Library. [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. National Center for Biotechnology Information. [Link]
-
Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. [Link]
-
Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1 H -indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. The Royal Society of Chemistry. [Link]
-
Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. PubMed. [Link]
-
Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. ResearchGate. [Link]
-
INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. ResearchGate. [Link]
-
STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES ON CNS DEPRESSION AND SLEEPING TIME POTENTIATION EFFECT. International Journal of Drug Development and Research. [Link]
-
Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. ResearchGate. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link]
-
Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. De Gruyter. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Urea and Thiourea Bearing thieno[3,2-d]-pyrimidines as PI3 Kinase Inhibitors. Bentham Science. [Link]
-
On the Mechanism of the Inhibition of Urease. Journal of the American Chemical Society. [Link]
-
Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. [Link]
-
Protein kinase inhibitors from the urea class. ResearchGate. [Link]
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. National Center for Biotechnology Information. [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
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Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Urea and Thiourea Bearing thieno[3,2-d]-pyrimidines as PI3 Kinase Inhibitors. PubMed. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. ResearchGate. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information. [Link]
-
Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. [Link]
-
Urea-sugar and thiourea-sugar diastereomers: synthesis, crystal structure and biological activities. Taylor & Francis Online. [Link]
-
Thiourea: Human health tier II assessment. Australian Government Department of Health and Aged Care. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. National Center for Biotechnology Information. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]
-
Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers. [Link]
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Technical Guide: Purity Verification & Elemental Analysis for Halogenated Heterocycles (C₈H₆BrF₃N₂O)
Executive Summary
Target Molecule: C₈H₆BrF₃N₂O Context: Small molecule drug candidate (likely a kinase inhibitor fragment or similar scaffold). The Challenge: This molecule presents a "dual-halogen" interference scenario. The presence of Fluorine (F) and Bromine (Br) alongside Nitrogen creates a hostile environment for standard combustion analyzers. Fluorine attacks quartz combustion tubes, while Bromine can cause incomplete combustion or interference with detector signals if not properly scrubbed.
This guide provides the theoretical baselines for Elemental Analysis (EA) and objectively compares it against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).
Theoretical Framework: The Calculation
Before experimental validation, the theoretical mass percentages must be established using IUPAC standard atomic weights.
Molecular Formula: C₈H₆BrF₃N₂O
| Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 6 | 1.008 | 6.048 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Fluorine (F) | 3 | 18.998 | 56.994 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| TOTAL MW | 283.047 g/mol |
Theoretical Composition (Target Values)
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
-
% Fluorine:
-
% Bromine:
Acceptance Criteria: Most journals (e.g., J. Med. Chem., J. Org. Chem.) require experimental values to be within ±0.4% of these theoreticals [1].
Comparative Analysis: EA vs. Alternatives
Why perform combustion analysis when HRMS exists? This table breaks down the utility of each method for a halogenated species.
| Feature | Combustion Analysis (EA) | Quantitative NMR (qNMR) | HRMS (Orbitrap/Q-TOF) |
| Primary Output | Bulk Purity (% by weight) | Absolute Purity (w/ Internal Std) | Molecular Formula ID |
| Detection Principle | Combustion gases ( | Nuclear spin resonance integration | Mass-to-charge ratio ( |
| Blind Spots | Inorganic salts, non-combustibles | Species with no protons (if | Non-ionizable impurities |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | <0.1 mg (Destructive) |
| Halogen Handling | High Risk: F damages equipment; Br requires scrubbing. | Low Risk: F/Br do not interfere with | Medium Risk: Isotopic patterns confirm Br/Cl, but not purity. |
| Verdict | Gold Standard for Submission. Proves sample is not "wet" with solvent. | Gold Standard for Truth. Best for quantification of active ingredient. | Identity Only. Cannot prove bulk purity alone. |
Experimental Protocols
Method A: Combustion Analysis (The "Difficult" Protocol)
Critical Warning: For C₈H₆BrF₃N₂O, standard CHN mode will fail over time. Fluorine reacts with the silica (quartz) combustion tube to form
Step-by-Step Workflow:
-
Instrument Prep: Use a CHNS analyzer (e.g., Elementar vario EL cube or Thermo FlashSmart).
-
Additives (Crucial):
-
Add 10–20 mg of Tungsten Trioxide (
) or Vanadium Pentoxide ( ) to the tin capsule along with the sample. -
Why? These act as "combustion aids" and fluorine scrubbers, binding the fluorine before it attacks the quartz tube.
-
-
Weighing:
-
Weigh 2.000–3.000 mg of C₈H₆BrF₃N₂O into a tin capsule using a microbalance (readability 0.001 mg).
-
Fold the capsule airtight to prevent atmospheric moisture entry (hygroscopicity check).
-
-
Combustion Cycle:
-
Temp: 1150°C (High temp required for C-F bond cleavage).
-
Oxygen Dosing: Excess
injection (approx 120 seconds).
-
-
Data Validation:
-
Run a standard (e.g., Sulfanilamide) before the sample.
-
Run a "Conditioning" sample (a cheap fluorinated compound) to prime the adsorption columns if the machine hasn't run halogens recently.
-
Method B: qNMR (The "Modern" Protocol)
If EA fails due to the high Fluorine content (20%), qNMR is the validated backup [3].
-
Internal Standard (IS) Selection: Choose an IS with:
-
High purity (>99.9% TraceCERT).
-
Non-overlapping signals with C₈H₆BrF₃N₂O.
-
Recommendation:1,3,5-Trimethoxybenzene or Maleic Acid .
-
-
Sample Prep:
-
Weigh ~10 mg of Sample (
) and ~5 mg of IS ( ) precisely. -
Dissolve in deuterated solvent (
is preferred for polar heterocycles).
-
-
Acquisition:
-
Relaxation delay (
): Must be (usually 30–60 seconds) to ensure full magnetization recovery. -
Scans: 16–32 scans for adequate S/N ratio.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed Mass, P=Purity)
Visualizing the Workflow
Diagram 1: The Purity Decision Tree
This logic flow guides the researcher on when to accept data or switch methods based on the specific interferences of C₈H₆BrF₃N₂O.
Caption: Decision matrix for validating high-halogen small molecules. Note the fallback to qNMR if Combustion Analysis fails due to fluorine etching.
Diagram 2: Combustion Analysis Interference Mechanism
Understanding why the analysis fails is key to preventing it.
Caption: Mechanism of Fluorine interference in quartz combustion tubes. The generation of excess water from the silica etching process leads to false-positive Hydrogen readings.
Troubleshooting & Data Interpretation
If your experimental %C is 33.95% but your found value is 32.50% :
-
Solvent Trap: You likely have trapped solvent (DCM or Ethyl Acetate). Calculate the theoretical values for
. -
Inorganic Contamination: If %C, %H, and %N are all low by the same ratio, you have non-combustible inorganic salts (e.g., NaBr from the synthesis).
-
The "Fluorine Drift": If %H is unexpectedly high (e.g., Found 2.8% vs Theory 2.14%), the Fluorine has etched the tube, generating extra water. Action: Replace the combustion tube and use more
additive.
References
-
Thermo Fisher Scientific. (2017).[1] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42162. Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Kuveke, R. E., et al. (2022).[2] An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. Link
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Safety Operating Guide
Personal protective equipment for handling 4-Bromo-2-(trifluoromethyl)phenylurea
Advanced Protocol for the Safe Handling and Disposal of 4-Bromo-2-(trifluoromethyl)phenylurea
As a critical fluorinated building block in modern drug discovery—frequently utilized in the synthesis of kinase inhibitors and GPCR modulators—This compound presents unique laboratory safety challenges. Its molecular architecture combines a reactive phenylurea core with heavy halogenation (bromine and a trifluoromethyl group).
To ensure the highest standards of laboratory safety, this guide provides a self-validating, step-by-step operational framework. We move beyond generic safety data to explain the causality behind each protocol, empowering researchers to handle this compound with absolute confidence.
Mechanistic Hazard Assessment: The "Why" Behind the Risk
Understanding the structural hazards of this compound is the first step in risk mitigation. The compound’s toxicity profile is dictated by three distinct functional groups:
-
The Trifluoromethyl (-CF₃) Group: This highly electronegative group significantly enhances the molecule's lipophilicity, allowing it to rapidly penetrate dermal barriers. More critically, upon thermal decomposition, the -CF₃ group resists standard degradation and can evolve highly toxic, corrosive hydrogen fluoride (HF) and carbonyl fluoride gases[1].
-
The Bromine (-Br) Substituent: Halogenated aromatic amines and ureas are notorious for inducing severe skin sensitization and ocular irritation. The heavy bromine atom also increases the compound's environmental persistence.
-
The Phenylurea Core: Urea derivatives frequently act as respiratory and mucous membrane irritants[2]. As a crystalline solid, it easily forms fine, aerosolized dusts that pose a latent inhalation hazard if handled on an open bench[3].
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for halogenated aromatic ureas. The following table summarizes the quantitative and qualitative requirements for your PPE, grounded in causality.
| PPE Category | Specification & Standard | Causality & Mechanistic Rationale |
| Hand Protection | Double-layered Nitrile gloves (min 0.11 mm thickness). | Nitrile provides superior chemical resistance to halogenated organics compared to latex. Double-gloving prevents breakthrough from highly lipophilic -CF₃ compounds. |
| Eye Protection | 2[2]. | Tightly sealed goggles prevent ocular exposure to aerosolized crystalline dust. Face shields are recommended if handling >50g quantities. |
| Respiratory | NIOSH-approved N95/P100 particulate respirator. | Phenylurea derivatives form fine powders. P100 filters block 99.9% of airborne particles, mitigating acute inhalation risks[3]. |
| Body Protection | Flame-retardant (FR) lab coat, closed-toe non-porous shoes. | Prevents dermal accumulation of dust. FR material is critical; halogenated organics evolve toxic gases rapidly if exposed to heat or open flames. |
Standard Operating Procedure (SOP): Operational Workflow
This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.
Step 1: Environmental Verification Never handle fluorinated urea powders on an open bench. Ensure your chemical fume hood is fully operational with a verified face velocity of 80–120 feet per minute (fpm).
Step 2: Static Mitigation (Crucial Step) this compound is a crystalline solid that readily accumulates static charge.
-
Action: Use an anti-static gun (e.g., Zerostat) on your weighing boat and stainless-steel spatula prior to transfer.
-
Validation: The powder should rest flat in the boat without "jumping" or clinging to the sides of the plastic, confirming static neutralization and preventing aerosolization.
Step 3: Mass Transfer & Solubilization
-
Action: Weigh the required mass and immediately transfer it to a reaction vial. Slowly add your reaction solvent (e.g., DMSO, DMF, or methanol).
-
Validation: Visually confirm 100% dissolution before removing the sealed vial from the fume hood. Undissolved, microscopic particulates pose a latent dermal exposure risk if transported across the lab.
Step 4: Decontamination Wipe down the analytical balance and fume hood surface with an isopropanol-dampened lint-free cloth. Follow this with a secondary wipe using mild soapy water to hydrolyze and lift any residual urea traces.
Spill Response Protocol
In the event of an accidental powder spill outside the fume hood:
-
Isolate: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder.
-
Suppress: Do NOT dry sweep. Gently cover the solid spill with damp paper towels (moistened with water or a mild solvent) to suppress dust generation.
-
Collect: Use non-sparking tools to scoop the dampened material into a sealable, hazardous waste container.
-
Neutralize: Wash the affected surface thoroughly with soap and water, collecting all wash water into the halogenated waste stream.
Waste Disposal Plan: The Fluorine Paradox
Disposing of this compound requires strict adherence to environmental regulations due to the "fluorine paradox"—the very C-F bonds that make the drug stable make it an environmental hazard.
-
Segregation: Collect all solid residues and liquid washings in clearly labeled "Halogenated Organic Waste" containers. Never mix with non-halogenated streams.
-
Thermal Degradation Risks: Standard municipal incinerators operate at ~850°C. However, the robust carbon-fluorine bonds in the trifluoromethyl group require 1 for complete mineralization[1].
-
Disposal Execution: Contract only with EPA/RCRA-certified hazardous waste facilities equipped with rotary kiln incinerators capable of sustaining >1100°C. These facilities must utilize alkaline scrubbers to safely neutralize the evolved HBr and HF gases before atmospheric release[4].
Operational Workflow Visualization
Workflow for safe handling and disposal of fluorinated phenylurea derivatives.
References
-
Material Safety Data Sheet - Phenylurea, 97% Cole-Parmer [Link]
-
Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds MDPI - Molecules [Link]
-
Volatile Fluorinated Compounds: Risks & Solutions (OTM-50) SCS Engineers [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
